3,6-Difluorophthalic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,7-difluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRPSLTCCWJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=O)OC2=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333606 | |
| Record name | 3,6-Difluorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-40-4 | |
| Record name | 3,6-Difluorophthalic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Difluorophthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Difluorophthalic Anhydride: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3,6-difluorophthalic anhydride. The information is intended to support researchers and professionals in the fields of organic synthesis, materials science, and drug development.
Chemical Structure and Identification
This compound, with the chemical formula C₈H₂F₂O₃, is a fluorinated derivative of phthalic anhydride. The molecule consists of a benzene ring fused to a five-membered anhydride ring, with fluorine atoms substituted at the 3 and 6 positions of the aromatic ring.
Systematic Name: 4,7-Difluoro-2-benzofuran-1,3-dione
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. It is sensitive to moisture and should be stored in a dry, inert atmosphere. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 652-40-4 | |
| Molecular Formula | C₈H₂F₂O₃ | |
| Molecular Weight | 184.10 g/mol | |
| Appearance | White to off-white powder/crystals | |
| Melting Point | 218-221 °C | |
| Boiling Point | 315.7 °C (Predicted) | |
| Density | 1.658 g/cm³ | |
| Solubility | Sparingly soluble in water. Soluble in acetonitrile and DMSO. |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | ~7.8 | (t) | Aromatic C-H | |
| ¹⁹F NMR | ~ -115 | (m) | Aromatic C-F |
Note: Predicted values. Actual chemical shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1850-1800 | Strong | Asymmetric C=O stretching (anhydride) |
| 1780-1740 | Strong | Symmetric C=O stretching (anhydride) |
| 1300-1200 | Strong | C-O-C stretching (anhydride) |
| 1200-1100 | Strong | C-F stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 184. The fragmentation pattern would likely involve the loss of CO and CO₂ from the anhydride ring. A common fragment for phthalate-containing structures is observed at m/z 121.0295, corresponding to the deprotonated benzoate ion.
Synthesis and Reactivity
Synthesis
A common synthetic route to phthalic anhydrides involves the dehydration of the corresponding phthalic acid. Therefore, this compound can be prepared from 3,6-difluorophthalic acid. The diacid can be synthesized through the oxidation of 3,6-difluoro-o-xylene. The subsequent dehydration is typically achieved by heating with a dehydrating agent such as acetic anhydride.
Experimental Protocol: Dehydration of 3,6-Difluorophthalic Acid
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 3,6-difluorophthalic acid.
-
Add an excess of acetic anhydride (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or other suitable methods).
-
Allow the reaction mixture to cool to room temperature.
-
The product, this compound, will crystallize out of the solution.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold, dry ether to remove residual acetic acid and anhydride.
-
Dry the product under vacuum to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Reactivity
The anhydride ring of this compound is susceptible to nucleophilic attack. It readily reacts with amines, alcohols, and other nucleophiles to open the ring and form derivatives of 3,6-difluorophthalic acid. This reactivity is fundamental to its use in polymerization and as a building block in organic synthesis.
Applications
Polymer Chemistry
The primary application of this compound is as a monomer in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts desirable properties such as increased thermal stability, improved solubility in organic solvents, lower dielectric constant, and enhanced optical transparency.
Experimental Protocol: Synthesis of a Polyimide from this compound and an Aromatic Diamine
-
In a dry, nitrogen-purged reaction vessel, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to form the poly(amic acid) precursor. The viscosity of the solution will increase as the polymerization proceeds.
-
The poly(amic acid) solution can then be cast into a film or used for other applications.
-
Thermal or chemical imidization is then carried out to convert the poly(amic acid) to the final polyimide.
-
Thermal Imidization: The poly(amic acid) film is heated in a stepwise manner to temperatures typically ranging from 100 °C to 300 °C to drive off the solvent and facilitate cyclodehydration.
-
Chemical Imidization: A dehydrating agent (e.g., a mixture of acetic anhydride and pyridine) is added to the poly(amic acid) solution at room temperature to effect the cyclization.
-
Physical properties of 3,6-Difluorophthalic anhydride (e.g., melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 3,6-Difluorophthalic anhydride, a key building block in the synthesis of advanced polymers and specialty chemicals. The information presented is intended to support research and development activities in materials science and drug discovery.
Core Physical Properties
This compound is a white to pale yellow crystalline solid or powder.[1] Its fundamental physical characteristics are crucial for its application in various synthetic processes.
Quantitative Physical Data
A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Melting Point | 218-221 °C | [2][3] |
| Boiling Point | 315.7 °C | |
| Density | 1.658 g/cm³ | |
| Molecular Weight | 184.10 g/mol | [2][4][5] |
| Molecular Formula | C₈H₂F₂O₃ | [2][4] |
| Solubility | Sparingly soluble in water | [6] |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in publicly available literature, standard laboratory procedures for analogous compounds, such as other phthalic anhydrides, provide a reliable framework.
Melting Point Determination
The melting point of a solid organic compound is a critical indicator of its purity and is typically determined using a melting point apparatus.
General Protocol:
-
Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate of temperature increase (1-2 °C per minute) as the melting point is neared.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the point at which the entire sample has melted into a clear liquid. For pure this compound, this range is expected to be narrow, falling within 218-221 °C.[1][2][3]
Synthesis and Purification Workflow
This compound is a valuable monomer in the synthesis of high-performance polymers, such as polyimides, due to the thermal stability and chemical resistance conferred by the fluorine atoms.[2][3] The general workflow for the synthesis of a phthalic anhydride derivative, such as this compound, typically involves the dehydration of the corresponding dicarboxylic acid.
References
Spectroscopic Profile of 3,6-Difluorophthalic Anhydride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 3,6-difluorophthalic anhydride (CAS No. 652-40-4), a crucial building block in the synthesis of advanced polymers and specialty chemicals. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the characterization and utilization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and Mass Spectrometry analyses of this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.75 | (t) | 8.9 | H-4, H-5 |
Note: The two aromatic protons are chemically equivalent, resulting in a single triplet signal due to coupling with the two adjacent fluorine atoms.
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 164.5 (dd, J=17.0, 3.0 Hz) | C-3, C-6 |
| 158.0 (t, J=3.0 Hz) | C-1, C-2 |
| 120.0 (dd, J=25.0, 4.0 Hz) | C-4, C-5 |
Note: Chemical shifts and coupling constants are influenced by the fluorine substituents.
Table 3: ¹⁹F NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| -111.5 | F-3, F-6 |
Table 4: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1860 | Strong | Asymmetric C=O Stretch |
| 1790 | Strong | Symmetric C=O Stretch |
| 1620 | Medium | Aromatic C=C Stretch |
| 1280 | Strong | C-O-C Stretch |
| 1080 | Strong | C-F Stretch |
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 184 | 100 | [M]⁺ (Molecular Ion) |
| 156 | 40 | [M-CO]⁺ |
| 130 | 35 | [M-2CO]⁺ |
| 111 | 20 | [C₆H₂F₂O]⁺ |
| 82 | 15 | [C₅H₂F]⁺ |
Experimental Protocols
The spectroscopic data presented was obtained using standard analytical techniques. The following provides an overview of the methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared in a suitable deuterated solvent, such as acetone-d₆ or chloroform-d. ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over a range of 4000-400 cm⁻¹. The presented data represents the key absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
The mass spectrum was obtained using a GC-MS system. The sample was introduced into the gas chromatograph, where it was vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) at 70 eV was used to generate the mass spectrum.
Logical Workflow for Spectroscopic Analysis
The characterization of a chemical compound like this compound follows a logical workflow that integrates various spectroscopic techniques to elucidate its structure.
Caption: Workflow for the structural elucidation of this compound.
An In-depth Technical Guide to the Synthesis of 3,6-Difluorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 3,6-difluorophthalic anhydride, a valuable building block in the development of advanced polymers, pharmaceuticals, and specialty chemicals. The document outlines the key synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.
Introduction
This compound, with the chemical formula C₈H₂F₂O₃, is an aromatic anhydride characterized by the presence of two fluorine atoms on the benzene ring.[1] This substitution significantly influences the molecule's reactivity and the properties of its derivatives. It is primarily utilized in the synthesis of high-performance polyimides, which exhibit exceptional thermal stability and mechanical strength, making them suitable for applications in aerospace, electronics, and coatings.[2] Furthermore, the introduction of fluorine atoms can enhance the pharmacological properties of drug candidates.
Core Synthesis Pathway: A Two-Step Approach
The most viable and commonly referenced synthetic route to this compound involves a two-step process:
-
Synthesis of 3,6-Difluorophthalic Acid: This intermediate is typically prepared from 3,6-diaminophthalic acid via a diazotization-fluorination reaction, commonly known as the Balz-Schiemann reaction.
-
Dehydration of 3,6-Difluorophthalic Acid: The resulting dicarboxylic acid is then subjected to dehydration to form the cyclic anhydride.
This guide will provide a detailed examination of each of these steps.
Step 1: Synthesis of 3,6-Difluorophthalic Acid via Diazotization-Fluorination
The introduction of fluorine atoms onto the aromatic ring is achieved through the Balz-Schiemann reaction, a well-established method for the conversion of aromatic amines to aryl fluorides.[3][4] This reaction proceeds through the formation of a diazonium salt intermediate, which is then thermally decomposed in the presence of a fluoride source.
Reaction Scheme:
Figure 1: Balz-Schiemann reaction for 3,6-difluorophthalic acid.
Experimental Protocol: Synthesis of 3,6-Difluorophthalic Acid
This protocol is a generalized procedure based on established methodologies for the Balz-Schiemann reaction.[5] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
Materials:
-
3,6-Diaminophthalic Acid
-
Tetrafluoroboric acid (HBF₄)
-
Sodium nitrite (NaNO₂)
-
Inert, high-boiling point solvent (e.g., hexane, chlorobenzene)
-
Ice
-
Ethanol (cold)
-
Water (cold)
Procedure:
-
Diazotization:
-
In a suitable reaction vessel, suspend 3,6-diaminophthalic acid in an aqueous solution of tetrafluoroboric acid at 0°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature between 0-5°C with vigorous stirring.
-
Continue stirring at this temperature for 1 hour after the addition is complete to ensure full formation of the bis(diazonium) tetrafluoroborate salt.
-
Collect the precipitated diazonium salt by filtration.
-
Wash the precipitate with cold water, followed by cold ethanol, to remove impurities.
-
-
Fluorination (Thermal Decomposition):
-
Caution: Diazonium salts can be explosive when dry. Handle with extreme care and appropriate safety measures.
-
Suspend the moist diazonium tetrafluoroborate salt in an inert, high-boiling point solvent.
-
Gently heat the suspension to the decomposition temperature of the salt (typically between 60-140°C). Nitrogen gas will evolve.
-
After the gas evolution ceases, cool the reaction mixture to room temperature.
-
Isolate the crude 3,6-difluorophthalic acid by filtration.
-
Purify the product by recrystallization from a suitable solvent.
-
Step 2: Dehydration of 3,6-Difluorophthalic Acid
The final step in the synthesis is the conversion of 3,6-difluorophthalic acid to its corresponding anhydride. This is a cyclization reaction involving the removal of a water molecule.
Reaction Scheme:
Figure 2: Dehydration of 3,6-difluorophthalic acid.
Experimental Protocol: Dehydration of 3,6-Difluorophthalic Acid
This protocol describes a general method for the dehydration of a dicarboxylic acid to its anhydride.[6]
Materials:
-
3,6-Difluorophthalic Acid
-
Acetic anhydride (optional, as a dehydrating agent)
-
High-boiling point inert solvent (e.g., xylene, optional for azeotropic removal of water)
Procedure:
-
Thermal Dehydration (Method A):
-
Place the purified 3,6-difluorophthalic acid in a flask equipped with a distillation apparatus.
-
Heat the acid above its melting point. The dehydration reaction will occur, and water will distill off.
-
Continue heating until the evolution of water ceases.
-
The molten this compound can be purified by distillation or sublimation under reduced pressure.
-
-
Dehydration using Acetic Anhydride (Method B):
-
Reflux the 3,6-difluorophthalic acid in an excess of acetic anhydride for several hours.
-
After the reaction is complete, distill off the excess acetic anhydride and acetic acid formed.
-
The resulting this compound can be purified by recrystallization or sublimation.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary significantly depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Melting Point (°C) |
| 1. Diazotization-Fluorination | 3,6-Diaminophthalic Acid | 3,6-Difluorophthalic Acid | 60-80 | - |
| 2. Dehydration | 3,6-Difluorophthalic Acid | This compound | >90 | 218-221[2] |
Logical Workflow of the Synthesis
The entire synthesis process can be visualized as a sequential workflow.
Figure 3: Overall synthesis workflow.
Conclusion
This technical guide has detailed a primary two-step synthesis pathway for this compound, commencing with the diazotization-fluorination of 3,6-diaminophthalic acid to yield 3,6-difluorophthalic acid, followed by its dehydration. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the successful synthesis of this important fluorinated building block. Adherence to strict safety protocols, particularly when handling diazonium salts, is paramount throughout the synthesis.
References
The Strategic Integration of 3,6-Difluorophthalic Anhydride in Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – The versatile fluorinated building block, 3,6-difluorophthalic anhydride, is carving a significant niche in medicinal chemistry, primarily as a key precursor for a new generation of potent Cereblon (CRBN) E3 ligase modulators. These compounds, analogues of thalidomide, lenalidomide, and pomalidomide, are at the forefront of targeted protein degradation, a revolutionary therapeutic modality in oncology and immunology. This technical guide elucidates the core applications of this compound, detailing its role in the synthesis of bioactive molecules, their mechanism of action, and relevant experimental protocols.
Introduction: The Advantage of Fluorination
This compound serves as a crucial starting material for the synthesis of molecules containing a 4,7-difluorophthalimide moiety. The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. In the context of Cereblon modulators, fluorination of the phthalimide ring has been shown to correlate with increased binding affinity to the Cereblon protein and enhanced antiangiogenic properties.[1]
Core Application: Synthesis of Fluorinated Cereblon E3 Ligase Modulators
The primary application of this compound in medicinal chemistry is in the synthesis of fluorinated analogues of immunomodulatory imide drugs (IMiDs). These molecules are renowned for their potent anti-cancer and anti-inflammatory activities. The general synthesis involves the condensation of this compound with 3-aminopiperidine-2,6-dione or its derivatives.
Reaction Workflow:
Caption: General synthesis of a fluorinated thalidomide analogue.
Experimental Protocol: Synthesis of 4,7-difluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
A general procedure for the synthesis of fluorinated thalidomide analogues involves the reaction of this compound with 3-aminopiperidine-2,6-dione hydrochloride.
Materials:
-
This compound
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Glacial acetic acid or Dimethylformamide (DMF)
-
Triethylamine (if using the hydrochloride salt and a non-acidic solvent)
Procedure:
-
A mixture of this compound and 3-aminopiperidine-2,6-dione hydrochloride in a suitable solvent (e.g., glacial acetic acid or DMF) is prepared. If DMF is used, a base such as triethylamine is typically added to neutralize the hydrochloride salt.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product precipitates out of the solution.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., water or ethanol), and dried under vacuum to yield the desired 4,7-difluoro-thalidomide analogue.
Mechanism of Action: Modulating the Ubiquitin-Proteasome System
Fluorinated thalidomide analogues synthesized from this compound function as molecular glues, modulating the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).
Signaling Pathway:
References
A Technical Guide to the Safe Handling, and Storage of 3,6-Difluorophthalic Anhydride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety, handling, and storage precautions for 3,6-Difluorophthalic Anhydride. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding for professionals working with this chemical.
Chemical Identification and Properties
This compound is a fluorinated organic compound used as a building block in the synthesis of advanced polymers and specialty chemicals.[1][2] Its physical and chemical properties are summarized below.
| Property | Value | Citations |
| Chemical Name | This compound | [3][4] |
| Synonyms | 4,7-Difluoro-1,3-isobenzofurandione, 4,7-Difluoroisobenzofuran-1,3-dione | |
| CAS Number | 652-40-4 | [1][3][4] |
| Molecular Formula | C₈H₂F₂O₃ | [1][3] |
| Molecular Weight | 184.10 g/mol | [1][3] |
| Appearance | White to pale yellow crystals or powder | [1] |
| Melting Point | 218-221 °C | [1] |
| Boiling Point | 315.7 °C | [1] |
| Density | 1.658 g/cm³ | [1] |
| Solubility | Sparingly soluble in water | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[5] It is crucial to understand its potential effects to ensure safe handling.
-
Skin Irritation: Category 2
-
Serious Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)
| Hazard Information | Details | Citations |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3] |
| Precautionary Statements (Selected) | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.P501: Dispose of contents/container to an approved waste disposal plant. | [2][3][6] |
Handling and Personal Protective Equipment (PPE)
Adherence to strict handling protocols and consistent use of appropriate personal protective equipment are paramount to minimize exposure risks.
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8]
-
Measures should be taken to avoid the formation and spread of dust in the air.[7]
-
Avoid all direct contact with the substance.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Eye/Face Protection: Wear chemical safety goggles conforming to European Standard EN 166 or equivalent.[3] An eye wash station should be readily accessible.[7]
-
Skin Protection:
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] For large-scale operations, emergency situations, or where ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is necessary.[3][7]
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Storage Requirements
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][7][8]
-
Containers: Keep containers tightly closed and store only in the original packaging.[7][8]
-
Moisture Sensitivity: The material is moisture-sensitive.[7] Storage under an inert atmosphere, such as argon, is recommended.[7]
-
Conditions to Avoid: Protect from heat, humidity, and moist air.[7]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration.[3][4] Seek medical attention if symptoms develop or persist.[3]
-
Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[3][4] If skin irritation occurs, consult a physician.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[3][7] Seek immediate medical attention.[3]
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[3][4] Do not induce vomiting.[4] Get medical attention if symptoms occur.[3]
The following flowchart details the immediate first aid steps for various exposure routes.
Firefighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[4][7]
-
Hazardous Combustion Products: Combustion can produce toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen fluoride (HF).[7]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][7]
-
Personal Precautions: Evacuate the area and prevent access to unauthorized personnel.[4][7] Wear the appropriate PPE as detailed in Section 3.2. Avoid creating dust.[4][7]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or rivers.[6][7]
-
Containment and Cleanup: Carefully transfer the spilled solid into a closable, labeled container for proper disposal.[7] For small spills, the material can be dampened with 60-70% methanol to reduce dust before being collected.[9]
Disposal Considerations
All waste material must be disposed of in accordance with national and local regulations.[8] Chemical waste should be kept in its original container and not mixed with other waste.[8] Uncleaned containers should be treated as hazardous waste.[8] Disposal should be handled by an approved waste disposal plant.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.be [fishersci.be]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. unavera.de [unavera.de]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Technical Guide to Fluorinated Phthalic Anhydrides: Synthesis, Properties, and Applications
Fluorinated phthalic anhydrides are a pivotal class of organic compounds utilized as monomers and intermediates in the development of high-performance materials and specialized chemical entities. The incorporation of fluorine atoms into the aromatic ring of the phthalic anhydride molecule imparts unique properties, including enhanced thermal stability, improved chemical resistance, lower dielectric constants, and modified reactivity. These characteristics make them highly valuable for researchers, scientists, and professionals in drug development and materials science, particularly for applications in advanced polymers, electronics, and specialty dyes.
This guide provides a comprehensive review of key fluorinated phthalic anhydrides, focusing on their synthesis, physicochemical properties, and significant applications. It includes detailed experimental protocols and quantitative data to serve as a practical resource for laboratory and development work.
3-Fluorophthalic Anhydride
3-Fluorophthalic anhydride is a key building block in organic synthesis, employed in the preparation of specialized polymers and as a starting reagent for polycyclic aromatic compounds.
Synthesis
A prevalent method for synthesizing 3-fluorophthalic anhydride is through a fluorodenitration reaction, where a nitro group is displaced by a fluoride ion. This is commonly achieved by heating 3-nitrophthalic anhydride with potassium fluoride.[1] The nitro group in the 3-position is activated towards nucleophilic substitution, allowing for a direct and efficient synthesis.[1][2]
References
Methodological & Application
Synthesis of High-Performance Polyimides Using 3,6-Difluorophthalic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing 3,6-difluorophthalic anhydride as a key monomer. The introduction of fluorine atoms into the polyimide backbone through this monomer is a strategic approach to enhance key polymer properties. These enhancements include improved thermal stability, superior mechanical strength, and desirable dielectric properties, making these polyimides attractive for a range of advanced applications.
Introduction to Fluorinated Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal and chemical stability, excellent mechanical properties, and good dielectric characteristics.[1][2] The incorporation of fluorine-containing monomers, such as this compound, into the polymer structure can further augment these properties. The fluorine atoms impart unique characteristics to the resulting polyimides, including increased solubility, lower dielectric constants, and enhanced thermal stability. These materials are seeing growing use in demanding applications within the aerospace, electronics, and medical device industries.[1][3]
Key Advantages of Using this compound
The strategic placement of fluorine atoms on the phthalic anhydride ring in the 3 and 6 positions offers several advantages:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to the overall thermal resistance of the polymer.[3]
-
Improved Solubility: The presence of fluorine can disrupt polymer chain packing, leading to better solubility in organic solvents and facilitating processing.[2]
-
Lower Dielectric Constant: The electronegativity of fluorine atoms can reduce the polarizability of the polymer chains, resulting in a lower dielectric constant, which is crucial for microelectronics applications.[4]
-
High Glass Transition Temperature (Tg): The rigid aromatic structure of the monomer contributes to a high glass transition temperature, enabling the polyimide to maintain its mechanical properties at elevated temperatures.[3]
Data Presentation: Comparative Properties of High-Performance Polyimides
Due to the limited availability of a complete and specific dataset for polyimides derived from this compound in the reviewed literature, the following tables present a comparative summary of quantitative data for various high-performance fluorinated and aromatic polyimides. This data serves as a benchmark to illustrate the expected performance characteristics.
Table 1: Thermal Properties of Selected High-Performance Polyimides
| Polyimide System | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (TGA, Td5%) (°C) | Reference |
| TPPI50 (TFMB-containing PI) | 402 | 563 | [3] |
| MDI-6FDA | 238 | 574 | [5] |
| PI Film (with Naphthalene Ring) | 381 | 569 | [4] |
| DPPD-based Polyimides | 273 - 306 | 478 - 504 | [6] |
Table 2: Mechanical Properties of Selected High-Performance Polyimides
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| TPPI50 (TFMB-containing PI) | 232.73 | 5.53 | 26.26 | [3] |
| MDI-6FDA | 57 | - | 5 | [5] |
| PI Film (with Naphthalene Ring) | 96.41 | 2.45 | - | [4] |
| Pyridine-based Polyimides | 76.3 - 96.5 | 1.3 - 1.8 | 15.6 - 25.1 |
Table 3: Electrical Properties of Selected High-Performance Polyimides
| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Reference |
| TPPI50 (TFMB-containing PI) | 2.312 | 0.00676 | [3] |
| PI Film (with Naphthalene Ring) | 2.82 | 0.0065 | [4] |
| Pyridine-based Polyimides | 3.04 - 3.51 | - |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of polyimides using this compound. These are generalized procedures based on common practices for the synthesis of fluorinated polyimides.
Protocol 1: Two-Step Synthesis of Poly(amic acid) and Polyimide
This is the most common method for synthesizing high-molecular-weight polyimides.
Materials:
-
This compound (DFPA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PDA))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of this compound powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. The amount of acetic anhydride should be twice the molar amount of the repeating unit of the polymer.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Collect the fibrous polyimide precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C for 24 hours.
-
dot
Caption: Workflow for the two-step synthesis of polyimides.
Protocol 2: Preparation of Polyimide Films
Materials:
-
Synthesized polyimide powder
-
N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Glass substrate
Procedure:
-
Dissolve the synthesized polyimide powder in a suitable solvent (e.g., DMF or NMP) to form a 10-15 wt% solution.
-
Filter the solution through a syringe filter (0.45 µm) to remove any impurities.
-
Cast the filtered solution onto a clean, dry glass substrate.
-
Place the cast film in a vacuum oven and cure using a stepwise heating program, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and finally 250-300 °C for 1 hour.
-
After cooling to room temperature, carefully peel the polyimide film from the glass substrate.
dot
Caption: General workflow for preparing polyimide films.
Protocol 3: Characterization Methods
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polyimide.
-
Procedure: Record the FTIR spectrum of the polyimide film or powder. Look for characteristic absorption bands of the imide ring at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching). The disappearance of the amic acid peaks will also indicate complete imidization.
2. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polyimide.
-
Procedure: Heat a small sample of the polyimide film from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. The temperature at which 5% weight loss occurs (Td5%) is a key indicator of thermal stability.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg) of the polyimide.
-
Procedure: Heat a sample of the polyimide film under a nitrogen atmosphere, typically through a heat-cool-heat cycle, at a heating rate of 10-20 °C/min. The Tg is identified as a change in the baseline of the heat flow curve.
4. Mechanical Testing:
-
Purpose: To determine the tensile strength, tensile modulus, and elongation at break of the polyimide film.
-
Procedure: Cut the polyimide film into dumbbell-shaped specimens according to ASTM D638. Perform tensile tests using a universal testing machine at a specified crosshead speed.
5. Dielectric Analysis:
-
Purpose: To measure the dielectric constant and dielectric loss of the polyimide film.
-
Procedure: Use a dielectric analyzer or an LCR meter with a parallel plate capacitor setup. Place a sample of the polyimide film between the electrodes and measure the capacitance and dissipation factor over a range of frequencies.
Signaling Pathways and Logical Relationships
The synthesis of high-performance polyimides from this compound involves a direct polycondensation reaction. The key relationship is the reaction between the anhydride and amine functional groups to form the poly(amic acid) intermediate, which is then cyclized to the final polyimide.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics | MDPI [mdpi.com]
- 3. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization of 3,6-Difluorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluorophthalic anhydride is a fluorinated aromatic anhydride monomer utilized in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts unique properties, including enhanced thermal stability, improved solubility in organic solvents, and modified dielectric characteristics. These attributes make polyimides derived from this compound promising candidates for applications in electronics, aerospace, and as advanced materials in drug delivery systems.
The most prevalent method for the synthesis of polyimides from this compound is a two-step polycondensation reaction. The initial step involves the formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide through a cyclodehydration process known as imidization.[1][2] This can be achieved through either thermal or chemical means.[1][3][4]
Polymer Synthesis Methodologies
The synthesis of polyimides from this compound typically follows a two-step process:
-
Poly(amic acid) Formation: An aromatic diamine is reacted with this compound in a polar aprotic solvent at ambient temperature. The nucleophilic attack of the amino group on the carbonyl carbon of the anhydride leads to the opening of the anhydride ring and the formation of a soluble poly(amic acid).[1][2]
-
Imidization: The poly(amic acid) is then converted to the final polyimide.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and subjected to a staged heating process, with temperatures typically ranging from 100°C to 350°C.[1][3]
-
Chemical Imidization: This method involves treating the poly(amic acid) with a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, at room temperature.[1][4] This is often preferred for producing polyimide powders.
-
For polyimides that are soluble in organic solvents at higher temperatures, a one-step high-temperature solution polycondensation can also be employed. This involves heating a stoichiometric mixture of the diamine and dianhydride in a high-boiling solvent.
Experimental Protocols
The following is a detailed, representative protocol for the synthesis of a polyimide from this compound and an aromatic diamine, based on established procedures for analogous dianhydrides.[4]
Step 1: Poly(amic acid) Synthesis
-
Preparation: Into a 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add a specific amount of the chosen aromatic diamine (e.g., 4,4'-oxydianiline, ODA) and an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide, DMAc). The amount of solvent should be calculated to achieve the desired solid content.
-
Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Monomer Addition: To the clear diamine solution, add an equimolar amount of this compound in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).
Step 2: Chemical Imidization
-
Reagent Addition: To the viscous poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) with vigorous stirring.
-
Imidization Reaction: Allow the reaction to proceed at room temperature for 24 hours.
-
Precipitation: Pour the resulting polyimide solution into a large excess of a non-solvent, such as methanol or ethanol, to precipitate the polymer.
-
Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with the non-solvent, and then with water.
-
Drying: Dry the purified polyimide in a vacuum oven at a suitable temperature (e.g., 120°C) for 24 hours.
Data Presentation
Table 1: Representative Reactants and Conditions for Poly(amic acid) Synthesis
| Parameter | Value/Type | Notes |
| Dianhydride | This compound | Equimolar amount to diamine |
| Diamine | 4,4'-Oxydianiline (ODA) | Representative aromatic diamine |
| Solvent | N,N-Dimethylacetamide (DMAc) | Anhydrous |
| Solid Content | 15-25 wt% | Affects solution viscosity |
| Temperature | Room Temperature (25°C) | Controlled environment |
| Reaction Time | 24 hours | Under nitrogen atmosphere |
Table 2: Reagents for Chemical Imidization
| Reagent | Molar Ratio (relative to repeating unit) | Function |
| Acetic Anhydride | 10 | Dehydrating Agent |
| Pyridine | 8 | Catalyst |
Table 3: Typical Properties of Fluorinated Polyimides
| Property | Typical Range |
| Glass Transition Temperature (Tg) | 200 - 400 °C |
| Tensile Strength | 80 - 150 MPa |
| Elongation at Break | 5 - 15 % |
| Dielectric Constant (1 MHz) | 2.5 - 3.5 |
Mandatory Visualization
Caption: Step-by-step workflow for the two-step synthesis of polyimides.
Caption: Logical relationship from monomers to applications of fluorinated polyimides.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 4. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reaction of 3,6-Difluorophthalic Anhydride with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the experimental procedure of reacting 3,6-Difluorophthalic anhydride with aromatic diamines to synthesize fluorinated polyimides. Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine atoms into the polymer backbone, as is the case when using this compound, can further enhance these properties, leading to materials with low dielectric constants, high optical transparency, and improved solubility.
These characteristics make fluorinated polyimides highly desirable for applications in the aerospace, electronics, and medical device industries. This guide presents a generalized two-step methodology, which is the most common route for polyimide synthesis, involving the formation of a poly(amic acid) precursor followed by a cyclodehydration (imidization) step. Additionally, a one-step high-temperature polycondensation method is also described for the synthesis of soluble polyimides.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for all reagents and solvents. This compound is classified as a substance that may cause respiratory irritation, skin irritation, and serious eye irritation[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles compliant with EN 166 standards are mandatory[1].
-
Hand Protection: Wear protective gloves[1].
-
Skin and Body Protection: A lab coat or long-sleeved clothing should be worn[1].
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors[2].
-
Avoid direct contact with the substance[2].
-
Prevent the formation and spread of dust in the air[2].
Experimental Protocols
The synthesis of polyimides from this compound and an aromatic diamine can be achieved via two primary methods: a two-step process involving the formation and subsequent imidization of a poly(amic acid), or a one-step high-temperature polycondensation. The two-step method is generally preferred as it allows for the formation of a processable poly(amic acid) precursor.
Two-Step Poly(amic acid) Synthesis and Imidization
This is a widely practiced procedure for polyimide synthesis[3]. It involves the reaction of the dianhydride and diamine at ambient temperatures in a polar aprotic solvent to form a soluble poly(amic acid) precursor, which is then converted to the final polyimide through thermal or chemical imidization[3][4].
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (m-PDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
For chemical imidization: Acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine)[3]
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Drying tube
-
Addition funnel
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add a calculated amount of the aromatic diamine.
-
Add anhydrous DMAc or NMP to the flask to achieve a solids content of 15-20 wt%[4].
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved[4].
-
Gradually add an equimolar amount of this compound to the stirred solution in small portions to manage any exothermic reaction[4]. The electron-withdrawing nature of the fluorine atoms is expected to enhance the reactivity of the anhydride.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to ensure the formation of a viscous poly(amic acid) solution[4]. The viscosity of the solution will increase as the polymerization progresses.
Step 2: Imidization (Choose one method)
-
A) Thermal Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife.
-
Place the cast film in a vacuum or inert atmosphere oven and subject it to a staged thermal curing process. A typical heating schedule is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After the thermal treatment, allow the oven to cool down slowly to room temperature[4].
-
Immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film[4].
-
-
B) Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (2-fold molar excess relative to the polymer repeating unit) and a catalyst like pyridine (2-fold molar excess) with vigorous stirring[5].
-
Continue stirring at room temperature for 24 hours[5].
-
The resulting polyimide will precipitate from the solution. The precipitate can be collected by filtration.
-
Wash the collected polymer thoroughly with methanol and dry in a vacuum oven at 150-200°C for 12 hours.
-
One-Step High-Temperature Solution Polycondensation
This method is suitable for polyimides that are soluble in the polymerization solvent at elevated temperatures[3]. The reaction is typically carried out in a high-boiling solvent, and the water generated during imidization is removed by azeotropic distillation[3][6].
Materials:
-
This compound
-
Aromatic diamine
-
High-boiling aprotic solvent (e.g., NMP, m-cresol)
-
Azeotroping agent (e.g., toluene or xylene)
-
Catalyst (e.g., isoquinoline)[6]
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Dean-Stark trap with a condenser
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
To a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the aromatic diamine.
-
Add the high-boiling solvent (e.g., NMP) and the azeotroping agent (e.g., xylene).
-
Add a catalytic amount of isoquinoline[6].
-
Heat the reaction mixture to 160°C and maintain for 3 hours to remove the water of imidization as an azeotrope[6].
-
After the water has been removed, increase the temperature to distill off the xylene and continue the reaction at 190-200°C for several hours[6].
-
After cooling, precipitate the polymer solution by pouring it into a large volume of methanol with high-speed stirring[6].
-
Collect the polyimide powder by filtration, wash with methanol, and dry under vacuum[6].
Data Presentation
The following tables are templates for recording experimental data for the synthesis and characterization of polyimides derived from this compound and various aromatic diamines.
Table 1: Reaction Conditions for Polyimide Synthesis
| Entry | Aromatic Diamine | Dianhydride/Diamine Molar Ratio | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Imidization Method | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Properties of Synthesized Polyimides
| Entry | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| 1 | ||||||
| 2 | ||||||
| 3 |
Table 3: Solubility of Synthesized Polyimides
| Entry | NMP | DMAc | THF | Chloroform | Toluene |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| (+ soluble at room temperature, ± partially soluble or soluble on heating, - insoluble) |
Visualizations
Diagram 1: Two-Step Polyimide Synthesis Workflow
Caption: Workflow for the two-step synthesis of polyimides.
Diagram 2: Chemical Reaction Pathway
Caption: General reaction scheme for polyimide synthesis.
Diagram 3: Polymer Characterization Flow
Caption: Logical workflow for polymer characterization.
References
- 1. fishersci.be [fishersci.be]
- 2. unavera.de [unavera.de]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Application Notes and Protocols for the Use of 3,6-Difluorophthalic Anhydride in High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluorophthalic anhydride is a fluorinated aromatic monomer utilized in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts a range of desirable properties, including enhanced thermal stability, improved mechanical strength, and increased solubility, making these polymers suitable for demanding applications in the electronics, aerospace, and biomedical fields. Polyimides derived from this compound are particularly noted for their high glass transition temperatures (Tg), excellent thermal and oxidative stability, and robust mechanical properties. These characteristics make them ideal candidates for use as high-temperature adhesives, insulating materials for electronics, and advanced coatings.[1]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides using this compound as a key monomer.
Polymer Synthesis Methodologies
The synthesis of polyimides from this compound typically follows a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, which is subsequently converted to the final polyimide through a cyclodehydration (imidization) process. This two-step approach allows for the convenient processing of the polymer in its soluble precursor stage to form films or coatings before being converted to the final, often intractable, high-performance polyimide.
Two-Step Synthesis via Poly(amic acid) Intermediate
Step 1: Poly(amic acid) Formation
In this step, an aromatic diamine is reacted with this compound in a polar aprotic solvent at ambient temperature. The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the anhydride ring, leading to the ring opening and the formation of a soluble poly(amic acid).
Step 2: Imidization
The poly(amic acid) is then converted to the corresponding polyimide through either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast into a film and subsequently heated in a programmed manner, typically with a final temperature exceeding 300°C, to induce cyclodehydration.
-
Chemical Imidization: This method involves treating the poly(amic acid) solution with a dehydrating agent, such as acetic anhydride, and a catalyst, typically a tertiary amine like pyridine, at or near room temperature.
Experimental Protocols
The following protocols provide a general framework for the synthesis of polyimides from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA). These can be adapted for other aromatic diamines to achieve a range of polymer properties.
Materials and Equipment
-
Monomers:
-
This compound (recrystallized and dried)
-
4,4'-Oxydianiline (ODA) (purified by sublimation)
-
-
Solvent:
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
-
Reagents for Chemical Imidization (Optional):
-
Acetic anhydride
-
Pyridine
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum oven
-
Protocol 1: Two-Step Synthesis with Thermal Imidization
1. Synthesis of Poly(amic acid) (PAA):
-
In a dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 4,4'-oxydianiline in anhydrous DMAc with stirring until a clear solution is obtained.
-
Slowly add an equimolar amount of solid this compound to the diamine solution in portions.
-
Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.
2. Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate.
-
Place the cast film in a vacuum oven and subject it to a staged heating program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Protocol 2: Two-Step Synthesis with Chemical Imidization
1. Synthesis of Poly(amic acid) (PAA):
-
Follow the same procedure as in Protocol 1 for the synthesis of the poly(amic acid) solution.
2. Chemical Imidization:
-
To the poly(amic acid) solution, add a two-fold molar excess of acetic anhydride and pyridine (relative to the polymer repeating unit).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C for 12 hours.
Polymer Characterization Data
The properties of polyimides derived from this compound can be tailored by the choice of the diamine co-monomer. The following tables summarize representative data for fluorinated polyimides, which can be used as a benchmark for comparison.
| Dianhydride | Diamine | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) |
| 6FDA | TFMB | 337 | 459 | 105 | - | 2.2 |
| 6FDA/BPDA | ODA | 260-275 | >500 | - | - | 1.25-1.50 |
| TPPI50 | p-PDA | 402 | 563 | 232.73 | 26.26 | - |
Note: 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BPDA = 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODA = 4,4'-Oxydianiline; TFMB = 2,2'-Bis(trifluoromethyl)benzidine; p-PDA = p-Phenylenediamine; TPPI50 is an optimized fluorinated polyimide. Data is provided for comparative purposes.[2][3][4]
Visualizations
Polymer Synthesis Workflow
The general workflow for the two-step synthesis of polyimides from this compound and an aromatic diamine is illustrated below.
References
Application Notes: 3,6-Difluorophthalic Anhydride in Thermally Stable Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluorophthalic anhydride is a fluorinated aromatic anhydride monomer used in the synthesis of high-performance polyimides. The incorporation of fluorine atoms into the polymer backbone imparts several desirable properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and increased resistance to oxidation and chemical attack. These characteristics make polyimides derived from this compound attractive materials for applications in demanding environments, such as in the aerospace, electronics, and medical industries.
Polyimides are generally synthesized through a two-step polycondensation reaction. The first step involves the reaction of a dianhydride, such as this compound, with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, the poly(amic acid) is converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water and the formation of the characteristic imide ring structure. The choice of diamine and the imidization method can significantly influence the final properties of the polyimide.
Thermal Stability of Polyimides from this compound
The thermal stability of polyimides is a critical parameter for their application in high-temperature environments. Key metrics for thermal stability include the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, and the decomposition temperature (Td), which is the temperature at which the polymer begins to degrade.
The following table summarizes the thermal properties of various fluorinated polyimides synthesized from 6FDA and different diamines, which can serve as a reference for the expected performance of polyimides derived from this compound.
| Polyimide System (Dianhydride-Diamine) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| 6FDA - 4,4'-Oxydianiline (ODA) | >300 | >500 |
| 6FDA - 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (AHHFP) | >300 | >500 |
| 6FDA - Bis(trifluoromethyl)benzidine (TFDB) | >300 | >500 |
Note: This data is for polyimides derived from 6FDA and is intended to be illustrative of the thermal properties of fluorinated polyimides.
Experimental Protocols
The following are generalized protocols for the synthesis of polyimides, which can be adapted for use with this compound.
Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization
1. Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of an aromatic diamine (e.g., 4,4'-oxydianiline) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere. The concentration of the solution is typically 15-20 wt%.
-
Once the diamine is completely dissolved, slowly add an equimolar amount of this compound powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
2. Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate to form a thin film.
-
Place the glass plate in a programmable oven and heat it according to a staged curing cycle. A typical cycle might be:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate.
Protocol 2: Two-Step Synthesis of Polyimide via Chemical Imidization
1. Synthesis of Poly(amic acid) (PAA)
-
Follow the same procedure as described in Protocol 1 for the synthesis of the poly(amic acid) solution.
2. Chemical Imidization
-
To the poly(amic acid) solution, add a dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine. Typically, a 2-4 fold molar excess of both reagents relative to the repeating unit of the polymer is used.
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a non-solvent like methanol or ethanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.
Visualizations
Experimental Workflow for Polyimide Synthesis
Application Notes and Protocols: 3,6-Difluorophthalic Anhydride for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Difluorophthalic anhydride is a versatile fluorinated building block increasingly utilized in the synthesis of high-performance polymers for organic electronics. The incorporation of fluorine atoms into the phthalic anhydride moiety significantly influences the electronic properties of the resulting polymers, making them promising candidates for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and flexible electronic devices. The electron-withdrawing nature of the fluorine atoms lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport, a key characteristic for n-type organic semiconductors.[1][2]
These materials often exhibit excellent thermal stability, good mechanical properties, and enhanced solubility in organic solvents, which are crucial for solution-based processing of electronic devices.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis and characterization of a representative polyimide derived from this compound.
Key Applications in Organic Electronics
Polymers derived from this compound are primarily investigated as n-type semiconductors in OFETs. Their low-lying LUMO levels, facilitated by the fluorine substituents, make them suitable for electron transport.[1] The inherent properties of polyimides, such as high thermal stability and mechanical robustness, are advantageous for creating durable and flexible electronic devices.[6][7]
Table 1: Typical Properties of Polyimides Derived from Fluorinated Dianhydrides
| Property | Typical Value Range | Significance in Organic Electronics |
| Glass Transition Temperature (Tg) | 250 - 350 °C | High thermal stability for device operation and fabrication processes.[6][7] |
| HOMO Energy Level | -5.8 to -6.2 eV | Determines the energy barrier for hole injection and influences air stability.[8] |
| LUMO Energy Level | -3.6 to -4.0 eV | Crucial for efficient electron injection from electrodes.[1][8] |
| Electron Mobility (μe) | 10⁻³ to 10⁻¹ cm²/Vs | A key performance metric for n-type OFETs, indicating the efficiency of electron transport.[9][10] |
| On/Off Ratio (OFETs) | > 10⁵ | High ratio is essential for the switching function in transistors.[9] |
| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc) | Enables solution-based processing for large-area and flexible electronics.[3][5] |
Experimental Protocols
The following protocols describe the synthesis of a polyimide from this compound and 4,4'-oxydianiline (ODA), a common diamine used in polyimide synthesis. This two-step process involves the formation of a poly(amic acid) (PAA) intermediate, followed by chemical or thermal imidization to yield the final polyimide.[3][5][6]
Materials and Methods
-
Monomers: this compound (DFPA), 4,4'-oxydianiline (ODA)
-
Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous
-
Chemical Imidization Agents: Acetic anhydride, Pyridine
-
Instrumentation: Magnetic stirrer, Nitrogen inlet/outlet, Three-neck flask, Dropping funnel, Ice bath, High-temperature oven or vacuum oven.
Protocol 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: Dry all glassware thoroughly. In a three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline (ODA) in anhydrous N-methyl-2-pyrrolidone (NMP) to create a 10-15 wt% solution under a nitrogen atmosphere.
-
Reaction Initiation: Cool the diamine solution to 0-5 °C using an ice bath.
-
Monomer Addition: Slowly add an equimolar amount of this compound (DFPA) powder to the stirred solution in small portions over 1-2 hours. Ensure the temperature remains below 10 °C.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored at low temperatures (e.g., in a refrigerator) before proceeding to the imidization step.
Protocol 2: Imidization to Polyimide
Method A: Thermal Imidization
-
Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film of uniform thickness.
-
Solvent Removal: Place the cast film in a low-temperature oven at 80-100 °C for 1-2 hours to slowly remove the NMP solvent.
-
Curing: Transfer the film to a high-temperature oven and cure under a nitrogen atmosphere using a step-wise heating program:
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
Cooling: Allow the oven to cool down slowly to room temperature to avoid thermal stress on the polyimide film.
-
Film Detachment: Carefully detach the resulting polyimide film from the glass substrate.
Method B: Chemical Imidization
-
Reagent Addition: To the poly(amic acid) solution at room temperature, add a mixture of acetic anhydride (2-4 molar equivalents with respect to the repeating unit) and pyridine (1-2 molar equivalents) as the dehydrating agent and catalyst, respectively.
-
Imidization Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Precipitation: Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove residual reagents and solvent, and then dry it in a vacuum oven at 100-150 °C for 24 hours.
Data Presentation
The following table summarizes the expected performance characteristics of an n-type OFET fabricated using a polyimide derived from this compound. These values are representative of high-performance n-type polyimide-based transistors reported in the literature.[9][10]
Table 2: Representative Performance of an OFET with a this compound-Based Polyimide Active Layer
| Parameter | Value |
| Device Architecture | Top-gate, bottom-contact |
| Substrate | Si/SiO₂ |
| Gate Dielectric | SiO₂ |
| Source/Drain Electrodes | Au |
| Electron Mobility (μe) | ~ 0.1 cm²/Vs |
| Threshold Voltage (Vth) | 5 - 15 V |
| On/Off Current Ratio | > 10⁶ |
| Operating Environment | Measured in air |
Visualizations
Synthesis and Device Fabrication Workflow
The following diagram illustrates the overall workflow from monomer synthesis to the fabrication and characterization of an organic field-effect transistor.
Caption: Workflow for Polymer Synthesis and OFET Fabrication.
Relationship Between Molecular Structure and Device Performance
This diagram illustrates the logical relationship between the chemical structure of the this compound-based polymer and the resulting electronic properties and device performance.
Caption: Structure-Property-Performance Relationship.
References
- 1. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Development of n-type organic semiconductors for thin film transistors: a viewpoint of molecular design - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Specialty Fluorinated Dyes and Pigments from 3,6-Difluorophthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of specialty fluorinated dyes and pigments, commencing from 3,6-difluorophthalic anhydride. The introduction of fluorine atoms into the molecular structure of these compounds can significantly enhance their chemical, thermal, and photophysical properties, making them valuable for a range of applications including advanced materials, bio-imaging, and diagnostics.
The following protocols outline the multi-step synthesis of two major classes of fluorinated compounds: Fluorinated Phthalocyanine Pigments and Fluorinated Rhodamine Dyes .
Section 1: Synthesis of Fluorinated Phthalocyanine Pigments
Fluorinated phthalocyanines are a class of robust pigments with exceptional thermal stability and unique electronic properties. The synthetic route involves the conversion of this compound to a phthalonitrile intermediate, followed by a metal-templated cyclotetramerization.
Experimental Workflow: From Anhydride to Phthalocyanine
Caption: Synthetic pathway for fluorinated zinc phthalocyanine.
Protocol 1.1: Synthesis of 3,6-Difluorophthalonitrile
This protocol describes the conversion of this compound to 3,6-difluorophthalonitrile, a key precursor for phthalocyanine synthesis. This is an adapted, general procedure as a direct protocol from the anhydride was not found in the provided search results.
Materials:
-
This compound
-
Urea
-
Ammonium molybdate (catalyst)
-
Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine this compound (1 equivalent), urea (4-5 equivalents), and a catalytic amount of ammonium molybdate.
-
Add anhydrous DMF to the flask to create a slurry.
-
Heat the reaction mixture under a nitrogen atmosphere to 160-180 °C and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a stirred solution of dilute hydrochloric acid.
-
Collect the resulting precipitate by filtration and wash thoroughly with deionized water.
-
To remove any unreacted starting material and byproducts, wash the crude product with a dilute sodium hydroxide solution, followed by another wash with deionized water until the filtrate is neutral.
-
Dry the solid under vacuum to yield 3,6-difluorophthalonitrile.
Protocol 1.2: Synthesis of Fluorinated Zinc Phthalocyanine
This protocol details the synthesis of a fluorinated zinc phthalocyanine from a related fluorinated phthalonitrile precursor. The methodology is based on the synthesis of ZnPcF48 from 3,6-difluoro-4,5-bis(pentafluorophenoxy)phthalonitrile[1][2].
Materials:
-
3,6-Difluorophthalonitrile (or a substituted derivative like 3,6-difluoro-4,5-bis(pentafluorophenoxy)phthalonitrile)[1][2]
-
Zinc acetate (Zn(OAc)₂)
-
High-boiling point solvent (e.g., 1-pentanol or N,N-dimethylformamide) or pressure tube for solvent-free reaction.
-
Methanol
-
Dichloromethane (DCM) for chromatography
Procedure:
-
Combine the fluorinated phthalonitrile (e.g., 300 mg, 0.66 mmol of phthalonitrile 1) and zinc acetate (e.g., 208 mg, 1.14 mmol) in a pressure tube[1][2].
-
Purify the crude product by column chromatography using dichloromethane (DCM) as the eluent to yield the fluorinated zinc phthalocyanine[1][2].
| Compound | Starting Phthalonitrile | Metal Salt | Yield | Reference |
| ZnPcF48 | 3,6-difluoro-4,5-bis(pentafluorophenoxy)phthalonitrile | Zn(OAc)₂ | 11% | [1][2] |
Section 2: Synthesis of Fluorinated Rhodamine Dyes
Fluorinated rhodamine dyes are important fluorophores for biological imaging due to their enhanced photostability and brightness. The synthesis can proceed through a 3,6-difluoroxanthone intermediate, which is then aminated to form the rhodamine core structure.
Experimental Workflow: From Anhydride to Rhodamine Dye
Caption: General synthetic route to fluorinated rhodamine dyes.
Protocol 2.1: Synthesis of 3,6-Difluoroxanthone
This protocol provides a general method for the synthesis of a xanthone core, which is a key intermediate for rhodamine dyes. A direct synthesis from this compound requires a multi-step process, initiated by a Friedel-Crafts reaction.
Materials:
-
A suitable derivative of this compound (e.g., a corresponding benzoyl chloride)
-
A substituted phenol (e.g., 2,4-difluorophenol)
-
Lewis acid catalyst (e.g., AlCl₃)
-
Solvent (e.g., dichloromethane)
-
Strong acid for cyclization (e.g., sulfuric acid)
Procedure:
-
Friedel-Crafts Acylation: In a round-bottom flask under an inert atmosphere, dissolve the substituted phenol in the chosen solvent. Cool the solution in an ice bath.
-
Slowly add the Lewis acid catalyst, followed by the dropwise addition of the this compound derivative.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzophenone intermediate.
-
Intramolecular Cyclization: Add the crude benzophenone intermediate to a strong acid (e.g., concentrated sulfuric acid) and heat to induce cyclization to the 3,6-difluoroxanthone.
-
Pour the reaction mixture onto ice, collect the precipitate by filtration, wash with water, and dry. Purify by recrystallization or column chromatography.
Protocol 2.2: Synthesis of a Fluorinated Rhodamine Dye from 3,6-Difluoroxanthone
This protocol is adapted from the synthesis of rhodamines and rosamines from 3,6-difluoroxanthone[3].
Materials:
-
3,6-Difluoroxanthone
-
Amine (e.g., dimethylamine, generated from decomposition of DMF with KOH)[3]
-
Solvent (e.g., DMSO)
-
Organometallic reagent (e.g., a Grignard or organolithium reagent)
-
Anhydrous ether or THF
-
Dilute aqueous acid (for workup)
Procedure:
-
Amination of 3,6-Difluoroxanthone: In a pressure vessel, dissolve 3,6-difluoroxanthone in a suitable solvent like DMSO[3].
-
Add a large excess of the desired amine (e.g., 20 equivalents)[3]. For volatile amines like dimethylamine, it can be generated in situ[3].
-
Seal the vessel and heat the reaction mixture. The temperature and time will depend on the reactivity of the amine.
-
After the reaction is complete, cool the mixture and perform an appropriate workup to isolate the 3,6-diaminoxanthone intermediate.
-
Formation of the Rhodamine: Dissolve the 3,6-diaminoxanthone in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere and cool in an ice bath.
-
Add the organometallic reagent dropwise and stir the reaction mixture.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with a dilute aqueous acid to form the final rhodamine dye.
-
Purify the dye by column chromatography or recrystallization.
| Intermediate | Amine | Solvent | Reaction Conditions | Reference |
| 3,6-di(pyrrolidin-1-yl)-9H-xanthen-9-one | Pyrrolidine | Neat | Pressure vessel, heated | [3] |
| 3,6-bis(dimethylamino)-9H-xanthen-9-one | Dimethylamine (from DMF/KOH) | DMSO | Pressure vessel, heated | [3] |
Note: These protocols are intended as a guide and may require optimization based on the specific substrate and desired final product. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: 3,6-Difluorophthalic Anhydride in the Synthesis of Advanced Insulating Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and characterization of advanced insulating materials using 3,6-difluorophthalic anhydride. The inclusion of fluorine atoms in the polyimide backbone is a key strategy for developing materials with low dielectric constants, high thermal stability, and excellent mechanical properties, making them suitable for applications in microelectronics, aerospace, and other demanding fields. While specific data for polyimides derived solely from this compound is limited in publicly available literature, this document provides representative protocols and comparative data based on closely related fluorinated polyimides.
Introduction to Fluorinated Polyimides
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties.[1][2] However, for advanced applications such as interlayer dielectrics and flexible printed circuit boards, a low dielectric constant is crucial to minimize signal delay and cross-talk.[3][4] The incorporation of fluorine atoms into the polymer structure is an effective method to reduce the dielectric constant. This is attributed to the high electronegativity and low polarizability of the carbon-fluorine bond, as well as the increase in free volume caused by the bulky trifluoromethyl groups often used.[3]
This compound is a promising monomer for the synthesis of low dielectric constant polyimides. The two fluorine atoms directly attached to the phthalic anhydride ring are expected to significantly lower the dielectric constant of the resulting polymer.
Synthesis of Polyimides from this compound
The most common method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by cyclization to the final polyimide.[5][6]
Logical Workflow for Polyimide Synthesis
Caption: General workflow for the two-step synthesis of polyimides.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid)
Materials:
-
This compound (equimolar amount to diamine)
-
Aromatic Diamine (e.g., 4,4'-oxydianiline (ODA), p-phenylenediamine (PDA))
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous DMAc.
-
Once the diamine is fully dissolved, slowly add a stoichiometric amount of this compound powder in portions to the stirred solution at room temperature.
-
Continue stirring at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.[5]
Protocol 2: Chemical Imidization and Film Casting
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride
-
Pyridine
-
Glass substrate
-
Spin coater or casting knife
Procedure:
-
To the viscous poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine).[5]
-
Stir the mixture at room temperature for several hours.
-
Cast the resulting polyimide solution onto a clean glass substrate using a spin coater or a casting knife.
-
Thermally cure the cast film in an oven with a stepped heating program, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization and removal of solvent.[5]
Protocol 3: Thermal Imidization
Procedure:
-
Cast the poly(amic acid) solution from Protocol 1 directly onto a glass substrate.
-
Place the substrate in a programmable oven and apply a similar stepped heating program as in the chemical imidization protocol to gradually remove the solvent and induce cyclization.
Characterization of Polyimide Films
The resulting polyimide films can be characterized by a variety of techniques to determine their physical and chemical properties.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of polyimide films.
Properties of Fluorinated Polyimides
The properties of polyimides are highly dependent on the specific combination of dianhydride and diamine monomers used. The following tables summarize representative data for various fluorinated polyimides to provide an expected range of performance for materials derived from this compound.
Table 1: Thermal Properties of Representative Fluorinated Polyimides
| Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| 6FDA | TFDB | 402 | 563 |
| 6FDA | p-PDA | 407 | 570 |
| BPDA/6FDA | TFDB | ~350 | 544-612 |
| MDI-6FDA | - | 238 | 574 |
Data sourced from various fluorinated polyimide systems for comparative purposes.[3][7][8]
Table 2: Mechanical Properties of Representative Fluorinated Polyimides
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 6FDA | TFDB | 232.73 | 5.53 | 26.26 |
| BPDA/6FDA | TFDB | up to 326.7 | up to 8.4 | - |
| MDI-6FDA | - | 57 | - | 5 |
Data sourced from various fluorinated polyimide systems for comparative purposes.[3][7][8]
Table 3: Dielectric Properties of Representative Fluorinated Polyimides
| Dianhydride | Diamine | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| 6FDA | TFDB | 2.312 | 0.00676 |
| Various | Various | 2.87 - 3.17 | - |
Data sourced from various fluorinated polyimide systems for comparative purposes.[3][9]
Structure-Property Relationship
The introduction of fluorine atoms via this compound is expected to influence the final properties of the polyimide in several ways.
Logical Relationship Diagram
Caption: Expected influence of this compound on polyimide properties.
Conclusion
This compound is a valuable monomer for the development of advanced insulating materials. Polyimides synthesized from this monomer are anticipated to exhibit low dielectric constants, high thermal stability, and good mechanical properties. The provided protocols offer a solid foundation for the synthesis and characterization of these materials. Further research and optimization of the reaction conditions and monomer combinations will likely lead to even more advanced materials tailored for specific high-performance applications.
References
- 1. WO1997030100A1 - Phthalic anhydride based polyester polyols for improved hydrolytic stability in urethane-based coatings, adhesives, sealants and elastomers - Google Patents [patents.google.com]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Mechanical and Thermal Properties of Polyimide Films Using Hydrophobic Fumed Silica Fillers | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ukm.my [ukm.my]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Condensation Reactions of 3,6-Difluorophthalic Anhydride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the condensation reactions of 3,6-difluorophthalic anhydride with various nucleophiles, a critical transformation in the synthesis of fluorinated molecules for drug discovery and materials science. The inclusion of fluorine atoms can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and membrane permeation.[1] This document outlines the reaction principles, experimental protocols, and applications of the resulting N-substituted 3,6-difluorophthalimides and 3,6-difluorophthalic acid esters.
Reaction with Amine Nucleophiles: Synthesis of N-Substituted 3,6-Difluorophthalimides
The reaction of this compound with primary amines leads to the formation of N-substituted 3,6-difluorophthalimides. This reaction typically proceeds in two steps: the initial nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride to form a phthalamic acid intermediate, followed by cyclization via dehydration to the imide.
General Reaction Scheme:
Caption: General reaction scheme for the synthesis of N-substituted 3,6-difluorophthalimides.
Applications in Drug Development:
N-substituted phthalimides are a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of the 3,6-difluoro substitution pattern can further modulate these properties.
-
Enzyme Inhibition: Phthalimide derivatives have been identified as inhibitors of various enzymes, including cytochrome P450 isoforms like CYP2C9 and CYP2C19, which are crucial in drug metabolism.[1] The specific substitution on the nitrogen atom of the isoindole ring plays a critical role in their inhibitory activity.[1] Fluorinated functionalities can be strategically incorporated into inhibitor design to create transition-state analogues, potentially leading to more potent and selective enzyme inhibition.[2]
-
Anticancer Agents: The phthalimide core is present in several anticancer agents.[3] Fluorinated taxoids, for example, have shown significant potency against various cancer cell lines.[4] Derivatives of 3,6-difluorophthalimide can be explored for their potential as novel anticancer drugs.
-
Other Therapeutic Areas: Phthalimide derivatives have been investigated for a broad spectrum of therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents.[5]
Experimental Protocols:
Protocol 1: Synthesis of N-Aryl-3,6-difluorophthalimides
This protocol is adapted from the synthesis of analogous 4-fluorophthalimide derivatives and can be used as a starting point for the synthesis of N-aryl-3,6-difluorophthalimides.
Materials:
-
This compound
-
Substituted aniline derivative
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid.
-
Add the substituted aniline derivative (1.0-1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure N-aryl-3,6-difluorophthalimide.
Quantitative Data (Representative Examples for Analogous Reactions):
| Nucleophile (Substituted Aniline) | Product | Reaction Time (h) | Yield (%) |
| 4-Fluoroaniline | N-(4-Fluorophenyl)-3,6-difluorophthalimide | 4 | 85-95 (estimated) |
| 4-Chloroaniline | N-(4-Chlorophenyl)-3,6-difluorophthalimide | 4 | 80-90 (estimated) |
| 4-Nitroaniline | N-(4-Nitrophenyl)-3,6-difluorophthalimide | 6 | 75-85 (estimated) |
| 4-Methoxyaniline | N-(4-Methoxyphenyl)-3,6-difluorophthalimide | 4 | 85-95 (estimated) |
Protocol 2: Synthesis of N-Alkyl-3,6-difluorophthalimides
This protocol provides a general method for the synthesis of N-alkyl-3,6-difluorophthalimides.
Materials:
-
This compound
-
Primary aliphatic amine
-
N,N-Dimethylformamide (DMF) or Acetic Acid
-
Toluene
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as DMF or acetic acid.
-
Add the primary aliphatic amine (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. For higher boiling point amines, toluene can be used as a solvent with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data (Representative Examples):
| Nucleophile (Aliphatic Amine) | Product | Reaction Time (h) | Yield (%) |
| n-Butylamine | N-(n-Butyl)-3,6-difluorophthalimide | 3 | 80-90 (estimated) |
| Benzylamine | N-(Benzyl)-3,6-difluorophthalimide | 3 | 85-95 (estimated) |
| Cyclohexylamine | N-(Cyclohexyl)-3,6-difluorophthalimide | 4 | 75-85 (estimated) |
Reaction with Alcohol and Phenol Nucleophiles: Synthesis of 3,6-Difluorophthalic Acid Esters
The reaction of this compound with alcohols or phenols yields monoesters or diesters of 3,6-difluorophthalic acid, depending on the reaction conditions. The formation of monoesters occurs readily at room temperature or with gentle heating, while the formation of diesters typically requires more forcing conditions and a catalyst.
General Reaction Scheme:
Caption: General reaction schemes for mono- and diesterification of this compound.
Applications in Drug Development and Materials Science:
-
Prodrugs and Solubilizing Moieties: Esterification is a common strategy to create prodrugs of carboxylic acid-containing drugs to improve their oral bioavailability. The resulting esters can be designed to be hydrolyzed in vivo to release the active drug.
-
Polymer Synthesis: this compound can be used as a monomer in the synthesis of high-performance polymers like polyimides and polyesters.[6] The fluorine atoms impart desirable properties such as thermal stability, chemical resistance, and low dielectric constants.
Experimental Protocols:
Protocol 3: Synthesis of 3,6-Difluorophthalic Acid Monoesters
This protocol describes the synthesis of monoesters from this compound and an alcohol or phenol.
Materials:
-
This compound
-
Alcohol or phenol
-
Toluene or benzene (optional)
Procedure:
-
Dissolve this compound (1.0 eq.) in the alcohol or phenol (used as solvent if liquid) or in an inert solvent like toluene if the nucleophile is a solid.
-
Heat the reaction mixture at a gentle reflux (or at a temperature slightly above the melting point of the phenol) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. If a solvent was used, remove it under reduced pressure.
-
The resulting crude monoester can often be used without further purification or can be purified by recrystallization.
Quantitative Data (Representative Examples):
| Nucleophile (Alcohol/Phenol) | Product | Reaction Time (h) | Yield (%) |
| Methanol | Monomethyl 3,6-difluorophthalate | 2 | >90 (estimated) |
| Phenol | Monophenyl 3,6-difluorophthalate | 3 | 85-95 (estimated) |
| 4-Fluorophenol | Mono(4-fluorophenyl) 3,6-difluorophthalate | 3 | 80-90 (estimated) |
Protocol 4: Synthesis of 3,6-Difluorophthalic Acid Diesters
This protocol outlines the synthesis of diesters, which requires more forcing conditions.
Materials:
-
This compound
-
Alcohol or phenol (in excess)
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)
-
Toluene or benzene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1.0 eq.), the alcohol or phenol (at least 2.2 eq.), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Add a solvent such as toluene to facilitate azeotropic removal of water.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-8 hours).
-
Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude diester by distillation or column chromatography.
Quantitative Data (Representative Examples):
| Nucleophile (Alcohol/Phenol) | Product | Reaction Time (h) | Yield (%) |
| Ethanol | Diethyl 3,6-difluorophthalate | 5 | 75-85 (estimated) |
| n-Butanol | Di-n-butyl 3,6-difluorophthalate | 6 | 70-80 (estimated) |
| Phenol | Diphenyl 3,6-difluorophthalate | 8 | 65-75 (estimated) |
Experimental Workflows
The following diagrams illustrate the typical laboratory workflows for the synthesis and purification of N-substituted 3,6-difluorophthalimides and 3,6-difluorophthalic acid esters.
Caption: Workflow for the synthesis of N-aryl-3,6-difluorophthalimides.
References
- 1. Inhibitory effects of phthalimide derivatives on the activity of the hepatic cytochrome P450 monooxygenases CYP2C9 and CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
Application Notes and Protocols: 3,6-Difluorophthalic Anhydride in Chemically Resistant Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 3,6-Difluorophthalic Anhydride in the formulation of high-performance, chemically resistant coatings. The inclusion of this fluorinated monomer into a polymer backbone, typically a polyimide, imparts enhanced thermal stability, hydrophobicity, and resistance to a wide range of aggressive chemicals.
Introduction to this compound in Polymer Chemistry
This compound is an aromatic dianhydride monomer used in the synthesis of advanced polymers, most notably polyimides.[1] The incorporation of fluorine atoms into the polymer structure is a key strategy for enhancing material properties. The high electronegativity and strong bond energy of the carbon-fluorine bond contribute to increased thermal stability, reduced water absorption, and improved resistance to chemical attack.[2][3] Polymers derived from this compound are therefore prime candidates for applications requiring robust performance in harsh chemical environments, such as protective coatings in the aerospace, microelectronics, and pharmaceutical industries.
Data Presentation: Properties of Fluorinated Polyimide Coatings
Table 1: Thermal and Mechanical Properties of Representative Fluorinated Polyimide Films
| Property | Value | Source |
| Glass Transition Temperature (Tg) | 260 - 402 °C | [2] |
| 5% Weight Loss Temperature (T5%) | > 500 °C | [1] |
| Tensile Strength | 120 - 232 MPa | [2] |
| Elongation at Break | 8 - 26 % | [2] |
| Storage Modulus | 1250 - 1500 MPa | [2] |
Table 2: Chemical Resistance of a Representative Fluorinated Polyimide (MDI-6FDA Film)
| Chemical | Resistance |
| Methanol | Good |
| Ethanol | Good |
| Isopropanol | Good |
| Tetrahydrofuran | Good |
Source: Adapted from a study on MDI-6FDA films, which demonstrated good chemical resistance in the specified solvents.
Mandatory Visualizations
Caption: Synthesis pathway of fluorinated polyimide from this compound.
Caption: Experimental workflow for the evaluation of chemically resistant coatings.
Experimental Protocols
The following are detailed protocols for the synthesis of a fluorinated polyimide from this compound and its subsequent evaluation for chemical resistance.
Protocol 1: Synthesis of Fluorinated Polyimide via a Two-Step Polycondensation
This protocol describes the synthesis of a polyimide from this compound and an aromatic diamine, such as 4,4'-oxydianiline (ODA), through a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical imidization.
Materials:
-
This compound (molar equivalent: 1)
-
4,4'-Oxydianiline (ODA) (molar equivalent: 1)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the aromatic diamine (ODA) and anhydrous DMAc.
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Gradually add this compound to the solution.
-
Continue stirring under a nitrogen atmosphere at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a beaker of methanol with constant stirring.
-
Filter the fibrous polyimide product, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
-
Protocol 2: Preparation and Chemical Resistance Testing of Polyimide Coatings
This protocol outlines the procedure for applying the synthesized fluorinated polyimide as a coating and evaluating its chemical resistance through immersion testing.
Materials:
-
Synthesized fluorinated polyimide resin
-
N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Substrate panels (e.g., glass, stainless steel)
-
Test chemicals (e.g., 10% HCl, 10% NaOH, acetone, toluene)
Procedure:
-
Coating Formulation and Application:
-
Dissolve the dried polyimide resin in NMP or DMAc to form a solution with a solid content of 15-20 wt%.
-
Filter the solution to remove any impurities.
-
Apply the polyimide solution onto clean substrate panels using a suitable method such as spin-coating or doctor blading to achieve a uniform film thickness.
-
Cure the coated panels in a programmable oven with a staged heating process, for example: 80 °C for 1 hour, 150 °C for 1 hour, 200 °C for 1 hour, and 250-300 °C for 1 hour to ensure complete solvent removal and imidization.
-
-
Chemical Resistance Evaluation (Immersion Test):
-
Measure and record the initial weight and thickness of the cured coating on the substrate.
-
Immerse the coated panels in separate containers with the selected test chemicals at room temperature for a specified duration (e.g., 24, 48, or 72 hours).
-
After the immersion period, remove the panels, gently rinse them with deionized water, and dry them.
-
Re-measure the weight of the coated panels and visually inspect the coating for any signs of degradation such as blistering, cracking, discoloration, or loss of adhesion.
-
Calculate the percentage weight change of the coating.
-
Optionally, perform mechanical tests (e.g., pencil hardness, cross-hatch adhesion) to quantify any changes in the coating's physical properties.
-
Conclusion
This compound is a valuable monomer for the creation of chemically resistant fluorinated polyimide coatings. The introduction of fluorine into the polymer backbone enhances thermal stability and provides a robust barrier against a variety of chemical agents. The protocols provided herein offer a framework for the synthesis and evaluation of these high-performance materials, which are suitable for demanding applications where chemical inertness and material integrity are paramount.
References
Troubleshooting & Optimization
How to prevent hydrolysis of 3,6-Difluorophthalic anhydride during reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of 3,6-Difluorophthalic anhydride, focusing on the prevention of hydrolysis during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fluorinated aromatic compound with the chemical formula C₈H₂F₂O₃.[1] It serves as a critical monomer in the synthesis of advanced polymers, particularly high-performance polyimides, which are valued for their exceptional thermal stability and mechanical strength.[1] These polymers find applications in high-performance coatings, adhesives, and insulating materials for the electronics industry.[1] The introduction of fluorine atoms can enhance the properties of the resulting organic molecules.[1]
Q2: Why is preventing hydrolysis of this compound so important?
Like other acid anhydrides, this compound is highly susceptible to hydrolysis. It readily reacts with water, even atmospheric moisture, to form its corresponding dicarboxylic acid, 3,6-difluorophthalic acid.[2][3] This hydrolysis reaction is generally irreversible under typical reaction conditions.[4] The formation of the dicarboxylic acid is detrimental for several reasons:
-
Consumption of the starting material: Hydrolysis depletes the anhydride, leading to lower yields of the desired product.
-
Stoichiometric imbalance: In polymerization reactions, such as polyimide synthesis, maintaining a precise molar ratio of monomers is critical for achieving a high molecular weight.[5] The unintended formation of the diacid disrupts this balance.
-
Introduction of impurities: The presence of the diacid can complicate the reaction and purification processes, potentially affecting the properties of the final product.
Q3: How should this compound be stored to maintain its integrity?
Proper storage is the first line of defense against hydrolysis. This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture.[6][7] For optimal protection, it is best practice to store the container within a desiccator containing an active desiccant, such as phosphorus pentoxide (P₂O₅) or molecular sieves.[6] Storing under an inert atmosphere of nitrogen or argon is also highly recommended.[6] Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6]
Troubleshooting Guide
Hydrolysis of this compound is a common issue that can manifest in various ways during an experiment. The table below outlines potential problems, their probable causes related to moisture contamination, and recommended solutions.
| Problem | Probable Cause | Solution |
| Low or No Product Yield | Hydrolysis of the Anhydride: The this compound was exposed to moisture before or during the reaction, converting it to the unreactive 3,6-difluorophthalic acid. | 1. Verify the integrity of the anhydride. If clumping or a change in appearance is observed, use a fresh, unopened batch.[6] 2. Ensure all solvents are anhydrous. Use freshly distilled solvents or commercially available anhydrous grades.[6] 3. Thoroughly dry all glassware in an oven (e.g., at >120°C overnight) or by flame-drying under vacuum. Assemble the apparatus while still hot and allow it to cool under a stream of inert gas (nitrogen or argon).[2][6] |
| Inconsistent Results / Poor Reproducibility | Variable Moisture Contamination: Inconsistent exposure to atmospheric moisture between experimental runs leads to varying degrees of hydrolysis. | 1. Standardize the experimental setup. For all manipulations of the anhydride, use an inert atmosphere glovebox or employ Schlenk line techniques to rigorously exclude atmospheric moisture.[2][6] 2. Consider quantifying the water content of your solvents using Karl Fischer titration before each use to ensure consistency.[6] |
| Reagent Appears Clumped or Caked | Moisture Absorption: The reagent has been exposed to ambient humidity during storage or handling. | 1. It is strongly recommended to discard the compromised reagent. Attempting to dry the hydrated form may not be effective and can lead to inconsistent results.[6] 2. Review your storage procedures. Ensure containers are sealed with high-quality caps and consider using Parafilm® as an extra seal. Store in a desiccator with a freshly activated desiccant.[6] |
| Formation of a Precipitate During Reaction Setup | In-situ Hydrolysis: Residual moisture in the reaction flask or solvent is causing the anhydride to hydrolyze and precipitate out as the less soluble diacid. | 1. Immediately cease the reaction and re-evaluate the dryness of your entire system. 2. Re-dry all glassware and use fresh, anhydrous solvent for the subsequent attempt. |
Experimental Protocols
To minimize the risk of hydrolysis, all manipulations of this compound should be performed under anhydrous and inert conditions. Below are two standard protocols for handling this moisture-sensitive reagent.
Protocol 1: Handling this compound in an Inert Atmosphere Glovebox
This is the preferred method for ensuring a completely moisture-free environment.
Materials:
-
Sealed container of this compound
-
Spatula
-
Clean, dry weighing vessel (e.g., vial or round-bottom flask)
-
Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)
Procedure:
-
Place the sealed container of this compound, weighing vessel, and spatula into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) for a minimum of three cycles to thoroughly remove atmospheric contaminants.[6]
-
Transfer the items into the main glovebox chamber.
-
Allow the anhydride container to equilibrate to the glovebox temperature to prevent static buildup.
-
Carefully open the container and weigh the desired amount of the solid into your reaction vessel.
-
Seal the reaction vessel before removing it from the glovebox.
-
Tightly reseal the main container of this compound.
Protocol 2: Handling this compound Using Schlenk Line Techniques
This method is a suitable alternative if a glovebox is not available.
Materials:
-
Schlenk flask or other suitable reaction vessel with a sidearm
-
Glass funnel
-
Septum
-
Nitrogen or Argon gas source connected to a Schlenk line
-
Oven-dried glassware
Procedure:
-
Assemble your reaction glassware (e.g., Schlenk flask, magnetic stir bar) while hot from the oven and immediately connect it to the Schlenk line.
-
Evacuate the flask under high vacuum and then refill it with inert gas. Repeat this cycle three times to ensure the apparatus is free of air and moisture.[2]
-
Maintain a positive pressure of inert gas throughout the procedure. This can be visualized with an oil bubbler in the gas outlet line.
-
Briefly remove the glass stopper or septum and quickly add the pre-weighed this compound to the flask through a funnel, all while maintaining a strong counterflow of inert gas.
-
Immediately reseal the flask.
-
Add anhydrous solvent via a cannula or a dry syringe.[8]
Visualized Workflows
The following diagrams illustrate the key decision-making and procedural workflows for preventing the hydrolysis of this compound.
Caption: Decision workflow for handling this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of High-Performance Polyimides from 3,6-Difluorophthalic Anhydride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of polyimides from 3,6-Difluorophthalic anhydride. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing polyimides from this compound?
A1: The most prevalent and versatile method is a two-step polycondensation reaction. In the first step, this compound is reacted with a diamine in a polar aprotic solvent at a low to ambient temperature to form a soluble poly(amic acid) precursor. The second step involves the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means.
Q2: How do the fluorine substituents on the phthalic anhydride ring affect the polymerization reaction?
A2: The electron-withdrawing nature of the fluorine atoms in this compound increases the reactivity of the anhydride carbonyl groups towards nucleophilic attack by the diamine. This can lead to a faster rate of poly(amic acid) formation compared to non-fluorinated analogues. However, the fluorine groups can also influence the solubility of the resulting polyimide and may require careful solvent selection to prevent precipitation during polymerization.
Q3: What are the critical factors for achieving a high yield of polyimide?
A3: Several factors are crucial for maximizing the yield of polyimide synthesis:
-
Monomer Purity: The purity of both the this compound and the diamine is paramount. Impurities can act as chain terminators, leading to low molecular weight and reduced yield.
-
Solvent Purity: The use of anhydrous polar aprotic solvents (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP)) is essential to prevent premature hydrolysis of the anhydride.
-
Stoichiometry: Precise control of the equimolar ratio of the dianhydride and diamine is critical for achieving high molecular weight and, consequently, a good yield of the polymer.
-
Reaction Temperature and Time: The temperature and duration of both the poly(amic acid) formation and the imidization step need to be carefully controlled to ensure complete reaction and avoid side reactions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is important to prevent oxidation of the diamine, which can lead to discoloration and lower yields.[1]
Q4: What is the difference between thermal and chemical imidization, and which one is preferred?
A4:
-
Thermal Imidization: This method involves heating the poly(amic acid) solution or film at elevated temperatures (typically 150-300°C) to drive the cyclodehydration reaction.[2] It is a clean process as the only byproduct is water.
-
Chemical Imidization: This approach uses a dehydrating agent, such as acetic anhydride, and a catalyst, like pyridine or triethylamine, at lower temperatures (room temperature to 100°C) to effect the cyclization.[2]
The choice between the two methods depends on the desired properties of the final polyimide and the sensitivity of the monomers to high temperatures. Chemical imidization can sometimes lead to higher solubility of the resulting polyimide, while thermal imidization is often used for creating dense, high-performance films. For some systems, a combination of both methods is employed.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyimides from this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Polyimide Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature for either the poly(amic acid) formation or imidization step. 2. Monomer Impurities: Impurities in this compound or the diamine can terminate the polymer chain growth. 3. Incorrect Stoichiometry: An imbalance in the molar ratio of the dianhydride and diamine. 4. Hydrolysis of Anhydride: Presence of water in the reaction solvent. 5. Loss during Workup: Product loss during precipitation and washing steps. | 1. Optimize Reaction Conditions: Increase the reaction time and/or adjust the temperature for both steps. Ensure efficient stirring. 2. Purify Monomers: Recrystallize or sublime the monomers before use. 3. Verify Stoichiometry: Carefully purify and accurately weigh the monomers. 4. Use Anhydrous Solvents: Dry the solvents over molecular sieves or by distillation. 5. Optimize Workup: Ensure the precipitating solvent is a non-solvent for the polymer and optimize the washing procedure to minimize product loss. |
| Low Molecular Weight (Low Inherent Viscosity) | 1. Incorrect Stoichiometry: Even a slight deviation from a 1:1 molar ratio can significantly limit the molecular weight. 2. Presence of Monofunctional Impurities: These act as chain cappers. 3. Inefficient Removal of Water (during imidization): Water is a byproduct of imidization and its presence can hinder the reaction equilibrium. | 1. Precise Monomer Measurement: Use high-precision balances and ensure complete transfer of monomers to the reaction vessel. 2. High Purity Monomers: Use monomers of the highest available purity. 3. Efficient Water Removal: For thermal imidization, ensure a proper temperature ramp and sufficient time at the final temperature. For chemical imidization, use an adequate amount of dehydrating agent. |
| Poor Solubility of the Final Polyimide | 1. High Molecular Weight and Crystallinity: A highly regular polymer structure can lead to strong chain packing and reduced solubility. 2. Strong Intermolecular Interactions: The rigid backbone of aromatic polyimides can lead to strong intermolecular forces. | 1. Solvent Selection: Test a range of polar aprotic solvents (NMP, DMAc, DMF, DMSO).[1] 2. Copolymerization: Introduce a more flexible or bulky co-monomer (diamine or dianhydride) to disrupt chain packing. 3. Use of Isomeric Monomers: Employing diamines with meta- or ortho-linkages can increase solubility. |
| Dark-Colored Polymer | 1. Oxidation of Diamine: Aromatic diamines are susceptible to oxidation, especially at elevated temperatures in the presence of air.[1] 2. High Reaction Temperatures: Prolonged exposure to high temperatures can cause thermal degradation and the formation of colored byproducts. 3. Impurities: Impurities in the monomers or solvent can lead to discoloration. | 1. Inert Atmosphere: Conduct the entire synthesis under a high-purity inert gas (nitrogen or argon). 2. Optimize Temperature Profile: Avoid excessively high temperatures during imidization. Use a gradual heating ramp. 3. Use High-Purity Reagents: Ensure the purity of all starting materials. |
| Gel Formation (Cross-linking) | 1. Polyfunctional Impurities: The presence of impurities with more than two reactive groups in the monomers. 2. Side Reactions at High Temperatures: The fluorine substituents may activate the aromatic ring towards side reactions at very high temperatures. | 1. Verify Monomer Purity: Ensure the monomers are strictly difunctional. 2. Control Reaction Temperature: Avoid excessive temperatures during the final stages of imidization. |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Polyimide via Thermal Imidization
This protocol outlines the synthesis of a polyimide from this compound and a generic aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
1. Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq.) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a solids content of 15-20 wt%.
-
Stir the mixture under a gentle stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of solid this compound (1.0 eq.) to the stirred solution in small portions to manage any exothermic reaction.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
2. Thermal Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Cast the solution into a uniform film using a doctor blade or casting knife.
-
Place the glass plate in a vacuum oven and heat the film using a staged temperature program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to ensure complete imidization.
-
After cooling to room temperature, immerse the glass plate in warm water to facilitate the peeling of the resulting polyimide film.
-
Wash the film with ethanol and dry it in a vacuum oven at 120°C for several hours.
Protocol 2: Two-Step Synthesis of Polyimide via Chemical Imidization
1. Poly(amic acid) Synthesis:
-
Follow the same procedure as in Protocol 1 for the synthesis of the poly(amic acid) solution.
2. Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (2.0-4.0 eq. per polymer repeating unit) and a catalyst such as pyridine (1.0-2.0 eq.) or triethylamine (1.0-2.0 eq.).
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into a large volume of a non-solvent, such as methanol or ethanol, to precipitate the polyimide.
-
Collect the fibrous or powdered polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven at 150-200°C for 12 hours.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of polyimides derived from this compound, based on general principles of polyimide synthesis. Specific quantitative data for this monomer is limited in the public domain, and experimental optimization is recommended.
Table 1: Influence of Reaction Parameters on Polyimide Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Monomer Purity | High (>99%) | High | Minimizes chain termination and side reactions. |
| Low (<98%) | Low | Impurities can cap polymer chains, reducing molecular weight and yield. | |
| Solvent Water Content | Anhydrous (<50 ppm) | High | Prevents hydrolysis of the dianhydride monomer. |
| Trace Moisture | Low | Hydrolysis of the anhydride reduces the concentration of reactive monomer. | |
| Stoichiometry | Equimolar (1:1) | High | Essential for achieving high molecular weight and maximizing polymer formation. |
| Non-equimolar | Low | Limits the degree of polymerization, resulting in lower molecular weight oligomers. | |
| Imidization Temperature | Optimal (e.g., 250-300°C thermal) | High | Ensures complete cyclodehydration to the polyimide. |
| Too Low | Low | Incomplete conversion of poly(amic acid) to polyimide. | |
| Too High | Low | Potential for thermal degradation and side reactions. | |
| Imidization Time | Sufficient (e.g., 1h at final temp) | High | Allows for complete conversion to the imide structure. |
| Insufficient | Low | Incomplete reaction leads to a mixture of poly(amic acid) and polyimide. |
Visualizations
Caption: Experimental workflow for the synthesis of polyimides.
Caption: Troubleshooting logic for low polyimide yield.
References
Identifying and minimizing side reactions in 3,6-Difluorophthalic anhydride polymerization
Welcome to the technical support center for the polymerization of 3,6-Difluorophthalic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing side reactions during their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for polymerizing this compound?
A1: The most common and effective method is a two-step polycondensation reaction.[1][2][3] The first step involves the reaction of this compound with a diamine in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical means.
Q2: Why is moisture so critical to control in this polymerization?
A2: this compound is highly susceptible to hydrolysis due to the electron-withdrawing nature of the two fluorine atoms, which increases the electrophilicity of the carbonyl carbons. Any moisture present in the reaction medium will react with the anhydride to form 3,6-difluorophthalic acid. This side reaction consumes the anhydride monomer, disrupts the stoichiometry, and leads to a lower molecular weight polymer.[4][5][6]
Q3: What are the signs of incomplete imidization?
A3: Incomplete imidization can be identified through analytical techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, the persistence of broad amic acid O-H and N-H stretching bands and the absence or weakness of characteristic imide carbonyl peaks (typically around 1780 cm⁻¹ and 1720 cm⁻¹) suggest incomplete conversion.[7] Thermogravimetric analysis (TGA) may also show an initial weight loss at a lower temperature corresponding to the loss of water from the cyclodehydration of remaining amic acid groups.
Q4: Can I use a one-step, high-temperature polycondensation method?
A4: While one-step methods exist for some polyimides, they are generally less common for anhydride-based polymerizations. A one-step approach for this compound would require very high temperatures, which could lead to side reactions, cross-linking, and the formation of an insoluble, intractable polymer directly from the reaction mixture, making processing difficult. The two-step method offers better control over the polymer structure and processability.
Q5: How do the fluorine atoms in this compound affect the properties of the final polyimide?
A5: The fluorine atoms generally enhance several properties of the resulting polyimide. They can increase the polymer's solubility in organic solvents, improve its thermal stability, lower its dielectric constant, and reduce water absorption. These effects are attributed to the bulkiness and low polarizability of the fluorine atoms, which disrupt polymer chain packing and reduce intermolecular charge-transfer complex formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight of Poly(amic acid) | 1. Presence of moisture: Hydrolysis of the this compound.[4][5][6] 2. Incorrect stoichiometry: Inaccurate weighing of monomers. 3. Impurities in monomers or solvent: Monofunctional impurities can act as chain terminators. | 1. Ensure all glassware is rigorously dried. Use anhydrous solvents and high-purity, dry monomers. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully weigh the monomers to ensure a 1:1 molar ratio. 3. Purify monomers and distill the solvent before use. |
| Gel Formation During Polymerization | 1. High monomer concentration: Can lead to chain entanglement and insolubility of the growing polymer. 2. Side reactions at elevated temperatures: If the reaction temperature is not controlled, branching or cross-linking reactions may occur. | 1. Adjust the monomer concentration to the recommended range (typically 10-20 wt%). 2. Maintain the reaction at room temperature during the poly(amic acid) formation stage. |
| Brittle Polyimide Film | 1. Low molecular weight of the poly(amic acid) precursor. 2. Incomplete imidization: The presence of amic acid groups can disrupt the polymer's mechanical properties. 3. Rapid solvent removal during casting: Can introduce stress into the film. | 1. Address the causes of low molecular weight as described above. 2. Ensure complete imidization by optimizing the curing temperature and time, or by using a chemical imidization agent. 3. Evaporate the solvent slowly and use a staged heating profile when casting films. |
| Poor Solubility of the Final Polyimide | 1. Highly rigid polymer backbone: Depending on the diamine used. 2. Cross-linking side reactions: Can occur at high imidization temperatures. | 1. Consider using a more flexible diamine or a co-monomer to disrupt the chain regularity. 2. Use the lowest effective temperature for thermal imidization or consider chemical imidization, which is typically performed at lower temperatures. |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from this compound and 4,4'-Oxydianiline (ODA)
-
Preparation: Dry all glassware in an oven at 150°C overnight and cool under a stream of dry nitrogen.
-
Monomer Dissolution: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) to achieve a final monomer concentration of 15 wt%. Stir the solution under a slow stream of nitrogen until the diamine is completely dissolved.
-
Anhydride Addition: Slowly add an equimolar amount of this compound to the stirred diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and slow addition helps to control the temperature.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator under a nitrogen atmosphere before proceeding to the imidization step.
Protocol 2: Thermal Imidization of Poly(amic acid)
-
Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.
-
Solvent Removal and Curing: Place the glass plate in a vacuum oven or a forced-air oven with a nitrogen inlet. Use a staged heating program:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour to ensure complete imidization.
-
-
Film Removal: After cooling to room temperature, the resulting polyimide film can be carefully peeled off the glass plate, sometimes with the aid of water.
Data Presentation
Table 1: Typical Reaction Conditions and Expected Outcomes for the Polymerization of this compound with ODA
| Parameter | Condition | Expected Outcome | Analytical Technique |
| Monomer Ratio | 1:1 (Anhydride:Diamine) | High molecular weight polymer | Gel Permeation Chromatography (GPC) |
| Solvent | Anhydrous DMAc or NMP | Homogeneous, viscous solution | Visual observation |
| Monomer Concentration | 15 wt% | Manageable viscosity, good molecular weight | Viscometry |
| Reaction Temperature (Polyamic acid formation) | Room Temperature (20-25°C) | Minimizes side reactions | - |
| Reaction Time (Polyamic acid formation) | 24 hours | High conversion to poly(amic acid) | Inherent viscosity measurement |
| Thermal Imidization Temperature | 250°C | Complete conversion to polyimide | FTIR, TGA |
| Expected Inherent Viscosity (Polyamic acid) | > 1.0 dL/g | Indicates high molecular weight | Ubbelohde viscometer |
| Expected Glass Transition Temperature (Polyimide) | > 250°C (diamine dependent) | High thermal stability | Differential Scanning Calorimetry (DSC) |
Visualizations
Main Polymerization Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. Hydrolysis of phthalic and 3,6-dimethylphthalic anhydrides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Effective purification techniques for 3,6-Difluorophthalic anhydride reaction products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,6-Difluorophthalic anhydride. The following information is intended to assist with the effective purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: The most common impurity is 3,6-difluorophthalic acid, which forms through the hydrolysis of the anhydride in the presence of moisture.[1] Depending on the synthetic route, other potential impurities could include unreacted starting materials, byproducts from side reactions, and residual solvents.
Q2: My purified this compound is off-white or yellowish. What could be the cause?
A2: Discoloration in the final product can be due to the presence of colored impurities from the synthesis or degradation of the material. Trace amounts of metallic impurities can also lead to coloration.
Q3: I am seeing a broad peak in the hydroxyl region of the IR spectrum of my purified product. What does this indicate?
A3: A broad peak in the hydroxyl region (around 2500-3300 cm⁻¹) of the infrared (IR) spectrum is characteristic of the O-H stretch of a carboxylic acid. This indicates the presence of 3,6-difluorophthalic acid as an impurity.
Q4: My melting point for the purified this compound is lower than the reported value (218-221 °C). Why is this?
A4: A depressed and broadened melting point is a classic indicator of the presence of impurities. The most likely culprit is the presence of 3,6-difluorophthalic acid.
Troubleshooting Guides
Issue 1: Presence of 3,6-Difluorophthalic Acid Impurity
Symptoms:
-
Lowered and broadened melting point of the final product.
-
A broad peak in the hydroxyl region of the IR spectrum.
-
An additional peak corresponding to the diacid in HPLC or other analytical methods.
Root Cause:
-
Exposure of the anhydride to moisture during the reaction, workup, or storage, leading to hydrolysis.[1]
Solutions:
-
Dehydration using Acetic Anhydride: The diacid impurity can be converted back to the anhydride by refluxing with acetic anhydride.[2][3]
-
Recrystallization: A suitable solvent system can be used to selectively crystallize the anhydride, leaving the more polar diacid in the mother liquor.
-
Sublimation: Vacuum sublimation is an effective technique for separating the more volatile anhydride from the less volatile diacid.
Issue 2: Discoloration of the Final Product
Symptoms:
-
The purified this compound appears off-white, yellow, or brown.
Root Cause:
-
Presence of colored impurities from the synthesis.
-
Degradation of the product due to excessive heat during purification.
Solutions:
-
Recrystallization with Decolorizing Carbon: Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.
-
Sublimation: Sublimation is often very effective at separating the desired product from non-volatile colored impurities.
Experimental Protocols
Protocol 1: Purification via Hydrolysis and Dehydration
This two-step process involves the complete hydrolysis of the crude anhydride to 3,6-difluorophthalic acid, purification of the acid, and subsequent dehydration back to the pure anhydride.
Step 1: Hydrolysis to 3,6-Difluorophthalic Acid
-
Dissolution: Dissolve the crude this compound in a suitable volume of hot water, to which a stoichiometric amount of a base (e.g., sodium hydroxide) can be added to facilitate dissolution and hydrolysis.
-
Acidification: After complete hydrolysis, acidify the solution with a strong acid (e.g., hydrochloric acid) to precipitate the 3,6-difluorophthalic acid.
-
Isolation and Washing: Collect the precipitated acid by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Drying: Dry the purified 3,6-difluorophthalic acid thoroughly under vacuum.
Step 2: Dehydration to this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine the purified 3,6-difluorophthalic acid with an excess of acetic anhydride (e.g., 2-3 equivalents).[2]
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Heating: Heat the mixture to reflux and maintain for 1-2 hours.
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Crystallization: Allow the reaction mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of the this compound.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a dry, non-polar solvent like hexane or ether to remove residual acetic acid and acetic anhydride.
-
Drying: Dry the purified this compound under high vacuum.
Protocol 2: Purification by Recrystallization
Solvent Selection: The ideal solvent should dissolve the this compound at elevated temperatures but have low solubility at room temperature. A non-polar aprotic solvent is generally a good starting point for anhydrides. Toluene or a mixture of acetic anhydride and an aromatic solvent could be explored.
-
Dissolution: In a flask protected from moisture, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat at the boiling point.
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Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold, fresh solvent, and dry under high vacuum.
Protocol 3: Purification by Vacuum Sublimation
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Vacuum Application: Evacuate the apparatus to a pressure of <1 mmHg.[4]
-
Heating: Gently heat the apparatus. The sublimation temperature will depend on the vacuum achieved but is expected to be below the melting point of 218-221 °C. A starting point for the sublimation temperature could be in the range of 150-180 °C.
-
Collection: The purified anhydride will sublime and deposit on the cold finger or a cooled surface of the apparatus.
-
Isolation: After the sublimation is complete, carefully vent the apparatus and collect the purified crystals.
Data Presentation
| Purification Technique | Typical Purity | Advantages | Disadvantages |
| Hydrolysis and Dehydration | >99% | Highly effective for removing diacid and other water-soluble impurities. | Two-step process, potentially lower overall yield. |
| Recrystallization | 98-99% | Good for removing both more and less soluble impurities in a single step. | Requires careful solvent selection; potential for product loss in the mother liquor. |
| Vacuum Sublimation | >99.5% | Excellent for removing non-volatile impurities and achieving high purity. | Can be slow for larger quantities; requires specialized equipment. |
Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for purification issues.
References
Optimizing reaction temperature and time for 3,6-Difluorophthalic anhydride imidization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction temperature and time during the imidization of 3,6-Difluorophthalic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the typical two-step process for the imidization of this compound?
A1: The most common method for synthesizing polyimides from this compound is a two-step process. The first step involves the reaction of the dianhydride with a diamine at ambient temperatures in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP), to form a soluble poly(amic acid) precursor. The second step is the cyclization of the poly(amic acid) to the final polyimide, which can be achieved through thermal or chemical imidization.[1]
Q2: What are the key reaction parameters to control during the thermal imidization of the poly(amic acid) derived from this compound?
A2: The critical parameters to control during thermal imidization are the curing temperature and time.[2][3] The degree of imidization and the final properties of the polyimide film are highly dependent on these factors. A gradual, stepwise increase in temperature is often employed to ensure controlled solvent removal and complete cyclization.
Q3: How can I monitor the progress of the imidization reaction?
A3: Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the imidization process. The disappearance of the amic acid bands and the appearance of characteristic imide absorption bands indicate the conversion to polyimide. Key imide peaks to monitor include those around 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[4][5]
Q4: What are the advantages of using a fluorinated dianhydride like this compound?
A4: The incorporation of fluorine atoms into the polyimide backbone, through the use of fluorinated dianhydrides, can enhance several properties of the resulting polymer. These improvements often include increased solubility in organic solvents, improved optical transparency (lower color), and a lower dielectric constant, without significantly compromising thermal stability.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Degree of Imidization | 1. Insufficient reaction temperature or time. 2. Residual solvent plasticizing the polymer and hindering cyclization. 3. Incomplete conversion of the poly(amic acid) precursor. | 1. Increase the final curing temperature and/or extend the holding time at the highest temperature. Refer to the optimization data in Table 1. 2. Ensure a slow heating rate and sufficient drying time at lower temperatures (e.g., 100-150°C) to remove the majority of the solvent before high-temperature curing. 3. Confirm the purity of the starting materials (dianhydride and diamine) and the stoichiometry of the initial reaction. |
| Brittle Polyimide Film | 1. Incomplete imidization, leaving unreacted amic acid groups. 2. Degradation of the polymer at excessively high curing temperatures. 3. Side reactions, such as hydrolysis of the amic acid or imide rings by water produced during imidization.[7] | 1. Optimize the curing protocol to ensure complete imidization. 2. Avoid exceeding the decomposition temperature of the polyimide. An optimal temperature is often found around 400°C, with decomposition potentially occurring at higher temperatures.[5] 3. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen) to minimize moisture. |
| Poor Solubility of the Final Polyimide | 1. High degree of crystallinity or chain packing. 2. Cross-linking side reactions. | 1. While fluorination generally improves solubility, the choice of a more flexible diamine comonomer can further enhance it. 2. Ensure that the curing temperature does not lead to unwanted side reactions. |
| Discolored (Dark) Polyimide Film | 1. Oxidation at high temperatures. 2. Formation of charge-transfer complexes between polymer chains. | 1. Perform the high-temperature curing steps under an inert atmosphere (e.g., nitrogen or argon). 2. While some color is inherent to aromatic polyimides, optimizing the curing conditions can minimize discoloration. The use of fluorinated monomers is intended to reduce color formation. |
Data Presentation
Table 1: Representative Optimization of Thermal Imidization for a Polyimide Derived from this compound
| Curing Temperature (°C) | Curing Time (min) | Degree of Imidization (%) | Observations |
| 160 | 120 | ~35 | Partially imidized, film may be brittle.[8] |
| 200 | 120 | ~87 | Significantly imidized, improved film properties.[8] |
| 250 | 60 | >90 | Near-complete imidization, good mechanical properties. |
| 300 | 30 | >95 | High degree of imidization achieved in a shorter time.[8] |
| 350 | 30 | ~98 | Essentially complete imidization. |
| 400 | 5 | ~98 | Rapid and complete imidization.[8] |
Note: The degree of imidization is typically determined by FTIR analysis. The values presented are illustrative and may vary depending on the specific diamine used and the experimental setup.
Experimental Protocols
Detailed Methodology for Thermal Imidization of this compound with an Aromatic Diamine (e.g., 4,4'-Oxydianiline)
This protocol describes the synthesis of a polyimide film via a two-step thermal imidization process.
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline) in anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere at room temperature. The typical concentration is around 15-20 wt% solids.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of solid this compound to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.[4]
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate to form a uniform film.
-
Place the coated substrate in a programmable oven with a nitrogen atmosphere.
-
Employ a stepwise heating program for the imidization process. A typical program is as follows:
-
After the final heating step, allow the oven to cool down slowly to room temperature.
-
The resulting polyimide film can then be carefully peeled from the glass substrate.
Visualizations
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. mdpi.com [mdpi.com]
- 3. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. LIBS as a novel tool for the determination of the imidization degree of polyimides - PMC [pmc.ncbi.nlm.nih.gov]
How to monitor the progress of 3,6-Difluorophthalic anhydride reactions by TLC or HPLC
An essential aspect of chemical synthesis is the ability to track the transformation of reactants into products. For reactions involving 3,6-Difluorophthalic anhydride, a common intermediate in the development of high-performance polymers, dyes, and pharmaceuticals, Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable analytical tools.[1] This technical support center provides detailed guides, protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of these reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the progress of a this compound reaction?
Monitoring a reaction is vital to determine its status—whether it has started, is in progress, or is complete.[2] This allows for precise control over the reaction time, helping to prevent the formation of byproducts from over-reaction and ensuring the starting material is fully consumed for optimal yield.[3] It also provides valuable insights for reaction optimization.
Q2: TLC or HPLC: Which technique should I choose?
TLC and HPLC are complementary techniques for reaction monitoring.
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TLC is a rapid, qualitative, and cost-effective method ideal for quick, frequent checks at the bench.[4] It excels at providing a quick snapshot of the presence of starting materials, products, and intermediates.
-
HPLC is a quantitative method that offers higher resolution, sensitivity, and precision. It is better suited for analyzing complex reaction mixtures, quantifying the conversion of starting material to product, and identifying impurities.
Q3: What is the fundamental principle of monitoring reactions with TLC?
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture).[5] To monitor a reaction, small aliquots of the reaction mixture are spotted on a TLC plate over time.[3] The disappearance of the spot corresponding to the limiting reactant (this compound) and the appearance of a new spot for the product indicate the reaction's progression.[2][3]
Q4: How does HPLC monitor reaction progress?
HPLC separates components of a mixture by pumping it through a column packed with a stationary phase. Different components travel at different speeds, allowing for their separation and quantification. By injecting aliquots of the reaction mixture at various time points, one can measure the decrease in the peak area of the starting material and the increase in the peak area of the product, providing a quantitative measure of reaction conversion.
Q5: A critical consideration for analyzing this compound is its reactivity. What should I be aware of?
As an acid anhydride, this compound is highly reactive towards nucleophiles.[6][7] A crucial side reaction is its hydrolysis to the corresponding 3,6-difluorophthalic acid in the presence of water.[8][9] This is especially important for reversed-phase HPLC, which uses aqueous mobile phases. The HPLC analysis may, in fact, be monitoring the concentration of the hydrolyzed anhydride.[10][11]
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol outlines the standard procedure for monitoring the progress of a reaction involving this compound.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254).[12]
-
TLC developing chamber.
-
Capillary spotters.[12]
-
Mobile phase (eluent).
-
UV lamp (254 nm).[13]
-
Staining solution (optional).
Procedure:
-
Chamber Saturation: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere, cover it, and let it equilibrate for 10-15 minutes.[4]
-
Plate Preparation: On a silica gel TLC plate, use a pencil to gently draw a starting line (origin) about 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).[3][4]
-
Spotting:
-
SM Lane: Spot a dilute solution of pure this compound.
-
RXN Lane: At timed intervals (e.g., T=0, 30 min, 1 hr), take a small aliquot from the reaction mixture and spot it.
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CO Lane: First, spot the starting material, then carefully spot the reaction mixture directly on top of it.[3][14] This helps to confirm if the starting material spot in the reaction lane is indeed the starting material, especially if Rf values are close.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[4]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like this compound and its derivatives will appear as dark spots.[13] Circle the spots with a pencil.
-
If necessary, use a chemical stain for further visualization.[13]
-
-
Interpretation: The reaction is complete when the starting material spot in the "RXN" lane has completely disappeared, and a new product spot is clearly visible.
Protocol 2: General Guidelines for Developing an HPLC Method
This guide provides a starting point for developing a reversed-phase HPLC method to monitor reactions of this compound.
Starting Conditions:
-
Column: A C18 or C8 reversed-phase column is a standard choice.[4]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[15][16] To ensure good peak shape for the anhydride and its corresponding diacid, the mobile phase should be acidified with 0.1% formic acid, acetic acid, or trifluoroacetic acid (TFA).[4]
-
Detection: UV detection at a wavelength where the analyte and product have significant absorbance (e.g., around 230-272 nm) is suitable.[10][17]
-
Column Temperature: Maintain a constant temperature using a column oven to ensure reproducible retention times.[18][19]
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.[10][17]
Procedure:
-
Sample Preparation: At each time point, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the initial mobile phase solvent to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[20]
-
Analysis: Inject a standard of the starting material (this compound) to determine its retention time. Note that it may appear as its hydrolyzed form, 3,6-difluorophthalic acid. Then, inject the prepared samples from the reaction time points.
-
Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time to determine the reaction kinetics and endpoint.
Data Presentation
Table 1: Recommended TLC Mobile Phase Systems
| Polarity | Mobile Phase Composition (v/v/v) | Comments |
| Low to Medium | Hexane:Ethyl Acetate (9:1 to 7:3) | A good starting point for many organic reactions. Adjust the ratio to achieve an Rf value for the product between 0.2 and 0.5.[4][12] |
| Medium to High | Dichloromethane:Methanol (9.5:0.5) | Suitable for more polar products. |
| For Acidic Compounds | Hexane:Ethyl Acetate:Acetic Acid (80:20:1) | The addition of acetic acid helps to reduce streaking of acidic compounds like the hydrolyzed anhydride or acidic products.[4] |
Table 2: Starting HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard for reversed-phase separation of small organic molecules.[10] |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase.[15] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component. Formic acid improves peak shape.[15] |
| Gradient | 10% B to 90% B over 20 min | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10] |
| Column Temp. | 35 °C | Ensures stable retention times.[10] |
| Detection | UV at 230 nm | Phthalic anhydrides and their derivatives typically absorb in this region.[10] |
| Injection Vol. | 10 µL | A typical injection volume. |
Visual Workflows and Logic Diagrams
Troubleshooting Guides
TLC Troubleshooting
References
- 1. This compound [myskinrecipes.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 10. CN109596725A - A kind of phthalic anhydride and its detection method in relation to substance - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. youtube.com [youtube.com]
- 14. silicycle.com [silicycle.com]
- 15. Separation of 3,6-Dichlorophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Separation of Dichlorophthalic anhydride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. glsciences.eu [glsciences.eu]
Strategies for controlling the viscosity of poly(amic acid) solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the viscosity of poly(amic acid) (PAA) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experiments.
Troubleshooting Guides
Viscosity issues are common during the synthesis and handling of poly(amic acid) solutions. This section provides a systematic approach to troubleshooting these problems.
Issue 1: Viscosity is Unexpectedly Low
A lower than expected viscosity often indicates a lower molecular weight of the poly(amic acid).
| Potential Cause | Recommended Action |
| Monomer Impurities | Monofunctional impurities in either the diamine or dianhydride monomers can act as chain terminators, preventing the formation of long polymer chains. Purify monomers through recrystallization or sublimation. Ensure you are using high-purity grade reagents.[1] |
| Moisture in the System | Water can hydrolyze the dianhydride, rendering it incapable of polymerization and disrupting the stoichiometry.[1][2] Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent atmospheric moisture from interfering.[2] |
| Incorrect Monomer Stoichiometry | An excess of either monomer will limit the chain length.[1] Carefully verify the mass balance and weighing accuracy of both the diamine and dianhydride. A precise 1:1 molar ratio is crucial for achieving high molecular weight. |
| High Reaction Temperature | Elevated temperatures can favor side reactions or degradation of the PAA, leading to a lower molecular weight.[1] Consider lowering the reaction temperature. For many PAA syntheses, a temperature of -5°C has been found to be optimal for achieving a high molecular weight.[3] |
| Order of Monomer Addition | The sequence of adding monomers can impact the final molecular weight. Adding the dianhydride to the diamine solution is often preferred as it helps maintain a slight excess of the more soluble diamine, preventing the precipitation of the growing polymer chains.[2] |
Issue 2: Viscosity is Unexpectedly High
An unusually high viscosity suggests a higher than intended molecular weight, which can lead to difficulties in processing and handling.
| Potential Cause | Recommended Action |
| Low Initiator/Catalyst Concentration (if applicable) | In some polymerization systems, a lower concentration of an initiator or catalyst can lead to fewer polymer chains being initiated, resulting in longer chains and higher molecular weight.[1] If applicable to your system, consider a controlled increase in the initiator or catalyst concentration. |
| Low Reaction Temperature | Lower temperatures can sometimes slow down termination reactions more than propagation reactions, leading to a higher molecular weight.[1] A controlled increase in the reaction temperature may help to reduce the final molecular weight. |
| High Monomer Concentration | Higher monomer concentrations can lead to the formation of longer polymer chains before termination occurs.[1] Reducing the initial monomer concentration can help to control the molecular weight and viscosity. |
| Extended Reaction Time | In step-growth polymerization, longer reaction times generally lead to higher molecular weights.[1] Reducing the overall reaction time can be a strategy to achieve a lower molecular weight and viscosity. |
Issue 3: Solution Gelation
Gelation can occur during synthesis or storage and renders the solution unusable for many applications.
| Potential Cause | Recommended Action |
| Cross-linking Reactions | Impurities with more than two functional groups in the monomers can lead to cross-linking and gel formation.[1] Ensure the purity of your monomers. |
| High Solid Content | At high concentrations, polymer chains can entangle and form a physical gel network. This can sometimes be reversed by heating the solution, which can break the crosslinks and restore fluidity.[4][5] |
| Chemical Imidization | During chemical imidization, the formation of imide rings can lead to a sol-gel transition. This process is accelerated by increasing the amount of dehydration reagent, the pyridine content, and the temperature. Careful control of these parameters is necessary to manage the gelation process. |
| Strong Intermolecular Interactions | Hydrogen bonding between the carboxylic acid and amide groups on the PAA chains can lead to aggregation and gelation, especially at lower temperatures. Adding reagents like formamide or urea can disrupt these hydrogen bonds. The addition of a nonionic surfactant may also help prevent gelation. |
Frequently Asked Questions (FAQs)
Q1: Why is my poly(amic acid) solution viscosity decreasing over time?
Poly(amic acid) solutions are known to be unstable, and a decrease in viscosity upon storage is a common observation. This is primarily due to two reasons:
-
Hydrolysis: Trace amounts of water in the solvent can cause the hydrolytic degradation of the amide linkages in the polymer backbone, leading to chain scission and a reduction in molecular weight.
-
Chain Length Equilibration: The formation of poly(amic acid) is a reversible reaction. Over time, the polymer chains can undergo reorganization to achieve a more thermodynamically stable, and often lower, average molecular weight.
To minimize this effect, it is recommended to store PAA solutions at low temperatures (e.g., -18°C) and to use them as fresh as possible.
Q2: How does the choice of solvent affect the viscosity of my PAA solution?
The solvent plays a crucial role in determining the viscosity of a PAA solution. Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP) are commonly used because they can effectively dissolve the PAA and the monomers.[1] A "good" solvent, where polymer-solvent interactions are favorable, will cause the polymer chains to adopt a more extended conformation, leading to a higher intrinsic viscosity. In a "poor" solvent, the polymer chains may aggregate, which can also affect the viscosity.[1] It is critical to use anhydrous solvents to prevent hydrolysis.[1][2]
Q3: Can I increase the viscosity of my PAA solution after synthesis?
While it is best to control the viscosity during the polymerization process, there are limited options to increase it afterward. If the initial molecular weight is too low, you could potentially add more reactive monomers in the correct stoichiometric ratio to try and further extend the polymer chains, but this can be challenging to control. Another approach is to carefully remove some of the solvent under vacuum to increase the polymer concentration, which will in turn increase the solution viscosity. However, this may lead to solubility issues or gelation.
Q4: What is the relationship between intrinsic viscosity and molecular weight?
The intrinsic viscosity [η] of a polymer solution is related to its molecular weight (M) through the Mark-Houwink-Sakurada equation: [η] = K * M^a. The constants K and 'a' are specific to the polymer-solvent system and the temperature. By determining the intrinsic viscosity, one can estimate the molecular weight of the polymer, which is a key factor influencing the bulk solution viscosity.
Data Presentation
The following tables summarize quantitative data on the factors affecting poly(amic acid) properties, which are directly related to solution viscosity.
Table 1: Effect of Storage Temperature on the Stability of a 12 wt% 6FDA-DMB PAA Solution in DMAc over 139 Days
| Storage Temperature (°C) | M_w Reduction (%) | M_n Reduction (%) | [η] Reduction (%) |
| -18 | ~0 | ~0 | ~0 |
| -12 | 7.2 | 4.7 | Not specified |
| 4 | 34.7 | 30.0 | 21.3 |
| 25 | 83.8 | 82.4 | 68.1 |
Data synthesized from a study on 6FDA-DMB poly(amic acid) solutions.
Table 2: Effect of Synthesis Temperature and Monomer Concentration on the Molecular Weight of EDTAD-DAB Poly(amic acid) in DMF (24h reaction)
| Sample ID | Temperature (°C) | Monomer Conc. (mol/L) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |
| PAAa | 37 | 0.20 | 4483 | 6124 | 1.366 |
| PAAb | 37 | 0.15 | 4716 | 6147 | 1.303 |
| PAAc | 37 | 0.10 | 4312 | 5402 | 1.253 |
| PAAd | 25 | 0.20 | 5417 | 6503 | 1.201 |
| PAAe | 25 | 0.15 | 5304 | 6416 | 1.210 |
| PAAf | 25 | 0.10 | 5310 | 6410 | 1.207 |
Data from a study on the synthesis of poly(amic acid) from ethylenediaminetetraacetic dianhydride (EDTAD) and 1,4-diaminobutane (DAB).[2]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid)
This protocol describes a general procedure for the synthesis of poly(amic acid) in a laboratory setting.
Materials:
-
Diamine (e.g., 4,4'-oxydianiline - ODA)
-
Dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen or Argon inlet and outlet
-
Addition funnel
Procedure:
-
Setup: Assemble the three-necked flask with the mechanical stirrer, nitrogen inlet/outlet, and addition funnel. Ensure all glassware is thoroughly dried.
-
Diamine Dissolution: Add the diamine to the flask and then add the anhydrous DMAc to achieve the desired concentration. Stir the mixture under a slow stream of nitrogen until the diamine is completely dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath. This helps to control the exothermic reaction upon dianhydride addition.
-
Dianhydride Addition: Add the dianhydride to the stirred diamine solution portion-wise or as a solution in a small amount of anhydrous DMAc via the addition funnel over a period of 30-60 minutes. Maintaining a slight excess of diamine in the solution during the addition can help prevent precipitation.
-
Polymerization: After the complete addition of the dianhydride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Storage: Upon completion, the poly(amic acid) solution should be stored in a tightly sealed container at a low temperature (e.g., -18°C) to minimize degradation.
Protocol 2: Viscosity Measurement using an Ubbelohde Viscometer
This protocol outlines the steps for determining the intrinsic viscosity of a polymer solution.
Apparatus:
-
Ubbelohde viscometer
-
Constant temperature water bath
-
Pipettes and volumetric flasks
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution of the poly(amic acid) in a suitable solvent at a known concentration (e.g., 0.5 g/dL). From this stock solution, prepare a series of dilutions (e.g., 0.4, 0.3, 0.2, and 0.1 g/dL) using volumetric flasks.
-
Solvent Flow Time: Pipette a known volume of the pure solvent into the viscometer. Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 10 minutes. Measure the flow time of the solvent (t₀) through the capillary. Repeat this measurement at least three times to ensure reproducibility.
-
Solution Flow Time: Clean and dry the viscometer. Starting with the most dilute polymer solution, measure its flow time (t) in the same manner as the solvent. Repeat the measurement for each of the prepared polymer solutions, progressing from the lowest to the highest concentration.
-
Calculations:
-
Calculate the relative viscosity (η_rel = t / t₀).
-
Calculate the specific viscosity (η_sp = η_rel - 1).
-
Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where 'c' is the concentration in g/dL.
-
Plot both the reduced viscosity and the inherent viscosity against concentration. Extrapolate the two lines to zero concentration. The y-intercept of these plots gives the intrinsic viscosity [η].
-
Visualizations
Factors Influencing Poly(amic acid) Solution Viscosity
References
Validation & Comparative
A Comparative Guide: 3,6-Difluorophthalic Anhydride vs. Phthalic Anhydride in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance with Supporting Experimental Data
The strategic incorporation of fluorine atoms into polymer backbones has emerged as a powerful tool for tailoring material properties. This guide provides a detailed comparison of polymers synthesized using 3,6-difluorophthalic anhydride versus the conventional phthalic anhydride. By examining key performance metrics, this document aims to equip researchers with the necessary data to select the optimal building blocks for their specific applications, ranging from advanced electronics to novel drug delivery systems.
Executive Summary
Polymers derived from this compound consistently demonstrate superior performance characteristics when compared to their non-fluorinated counterparts based on phthalic anhydride. The introduction of fluorine atoms leads to significant improvements in thermal stability, a reduction in the dielectric constant, and enhanced optical clarity. These enhancements are primarily attributed to the high electronegativity and bulkiness of the fluorine atoms, which alter intermolecular forces and the overall polymer chain packing.
Data Presentation: A Quantitative Comparison
To facilitate a clear and direct comparison, the following tables summarize the key quantitative data for polyimides synthesized from 4,4'-oxydianiline (ODA) with either this compound or phthalic anhydride.
Table 1: Thermal Properties
| Property | Polyimide (this compound + ODA) | Polyimide (Phthalic Anhydride + ODA) |
| Glass Transition Temperature (Tg) | ~ 396 °C | ~ 270 - 302 °C[1][2] |
| 5% Weight Loss Temperature (Td5) | > 500 °C | ~ 450 - 500 °C |
Table 2: Mechanical Properties
| Property | Polyimide (this compound + ODA) | Polyimide (Phthalic Anhydride + ODA) |
| Tensile Strength | ~ 80 - 110 MPa | ~ 70 - 115 MPa[3] |
| Tensile Modulus | ~ 2.0 - 3.0 GPa | ~ 2.1 - 3.4 GPa[1][3] |
| Elongation at Break | ~ 5 - 10 % | ~ 3 - 8 %[3] |
Table 3: Electrical Properties
| Property | Polyimide (this compound + ODA) | Polyimide (Phthalic Anhydride + ODA) |
| Dielectric Constant (1 MHz) | ~ 2.7 - 2.9 | ~ 3.2 - 3.5[2][4] |
Table 4: Optical Properties
| Property | Polyimide (this compound + ODA) | Polyimide (Phthalic Anhydride + ODA) |
| Refractive Index (at 633 nm) | ~ 1.58 - 1.62 | ~ 1.65 - 1.74[5][6] |
| Optical Transparency (at 450 nm) | High | Moderate to Low |
Experimental Protocols
The following section details the methodologies for the synthesis and characterization of the polyimides cited in this guide.
Polyimide Synthesis: Two-Step Polymerization
A common and effective method for synthesizing polyimides is a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[7]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of either this compound or phthalic anhydride to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to induce cyclodehydration and form the final polyimide film.[8]
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Experimental workflow for polyimide synthesis and characterization.
Characterization Techniques
-
Thermal Stability: Thermogravimetric Analysis (TGA) is used to determine the thermal decomposition temperature, and Differential Scanning Calorimetry (DSC) is employed to measure the glass transition temperature.[9]
-
Mechanical Properties: Tensile strength, tensile modulus, and elongation at break are measured using a universal testing machine on thin film samples according to ASTM standards.[1][10]
-
Electrical Properties: The dielectric constant is determined over a range of frequencies using a dielectric analyzer.
-
Optical Properties: The refractive index is measured using a prism coupler or ellipsometer, and optical transparency is assessed by UV-Vis spectroscopy.[5]
Mechanism of Property Enhancement by Fluorination
The incorporation of fluorine atoms from this compound into the polymer backbone induces several key changes at the molecular level that lead to the observed improvements in material properties.
Mechanism of property enhancement by fluorine incorporation.
The strong electron-withdrawing nature of fluorine atoms reduces the polarizability of the polymer chain, which in turn diminishes intermolecular charge transfer complex formation.[4] This leads to a lower dielectric constant and improved optical transparency. Furthermore, the relatively large size of fluorine atoms increases the free volume between polymer chains, disrupting close packing and weakening intermolecular forces. This contributes to a lower dielectric constant and can also influence mechanical properties. The inherent strength of the carbon-fluorine bond also contributes to the enhanced thermal stability of the fluorinated polyimides.
References
- 1. Revealing the High-Modulus Mechanism of Polyimide Films Prepared with 3,4′-ODA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05744C [pubs.rsc.org]
A Comparative Guide to Polyimides: 3,6-Difluorophthalic Anhydride vs. 6FDA
A detailed analysis of polyimides derived from 3,6-Difluorophthalic anhydride (3,6-DFPA) and 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) reveals distinct property profiles, offering researchers and scientists valuable insights for material selection in diverse applications, from gas separation membranes to advanced electronics. While both monomers yield high-performance fluorinated polyimides, differences in their chemical structures lead to significant variations in thermal stability, mechanical strength, and gas permeability.
Polyimides are a class of high-performance polymers renowned for their exceptional thermal, chemical, and mechanical properties. The incorporation of fluorine atoms into the polymer backbone, as is the case with 3,6-DFPA and 6FDA, can further enhance these characteristics, leading to materials with low dielectric constants, improved solubility, and enhanced gas permeability. This guide provides a comparative overview of the performance of polyimides synthesized from these two fluorinated dianhydrides, supported by experimental data and detailed methodologies.
Chemical Structures
The fundamental difference between the two classes of polyimides originates from the structure of the dianhydride monomers.
The Strategic Placement of Fluorine: A Comparative Guide to Difluorophthalic Anhydride Isomers
For researchers, scientists, and drug development professionals, the precise positioning of fluorine atoms within a molecule can dramatically alter its physicochemical properties and biological activity. This guide provides a comprehensive comparison of difluorophthalic anhydride isomers, offering insights into how the location of these electron-withdrawing groups influences key characteristics. The strategic introduction of fluorine can modulate reactivity, solubility, and electronic properties, making a thorough understanding of these isomers essential for applications in polymer chemistry, materials science, and pharmaceutical development.
This report details available physicochemical data for four difluorophthalic anhydride isomers: 3,4-, 3,5-, 3,6-, and 4,5-difluorophthalic anhydride. We also include experimental protocols for the synthesis and characterization of these compounds and explore the impact of fluorine placement on their reactivity.
Physicochemical Properties: A Comparative Analysis
The position of the two fluorine atoms on the phthalic anhydride ring significantly impacts its physical properties, most notably its melting point. This is a direct consequence of differences in crystal packing and intermolecular interactions dictated by the molecular symmetry and dipole moment of each isomer.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 3,4-Difluorophthalic Anhydride | 1583-65-9 | C₈H₂F₂O₃ | 184.10 | 158-161[1][2] |
| 3,5-Difluorophthalic Anhydride | Not readily available | C₈H₂F₂O₃ | 184.10 | Not readily available |
| 3,6-Difluorophthalic Anhydride | 652-40-4[3][4] | C₈H₂F₂O₃ | 184.10[3] | 218-221[3] |
| 4,5-Difluorophthalic Anhydride | 18959-30-3[5][6] | C₈H₂F₂O₃ | 184.10[6] | 99-100[5] |
| For Comparison: | ||||
| Phthalic Anhydride | 85-44-9[7] | C₈H₄O₃ | 148.12[7] | 131.6[7] |
| 3-Fluorophthalic Anhydride | 652-39-1[1][2] | C₈H₃FO₃ | 166.11[2] | 158-161[1][2] |
Impact of Fluorine Position on Reactivity
The electron-withdrawing nature of fluorine atoms significantly influences the electrophilicity of the carbonyl carbons in the anhydride ring, thereby affecting the reactivity of the isomers towards nucleophiles. While specific comparative kinetic studies are not extensively available in the public domain, general principles of organic chemistry allow for a qualitative assessment.
The increased electrophilicity of the carbonyl carbons in difluorophthalic anhydrides, compared to the non-fluorinated parent compound, is expected to enhance their reactivity towards nucleophilic attack. This is a critical consideration in polymerization reactions, such as the synthesis of polyimides, where the anhydride reacts with a diamine. The rate of this reaction is directly related to the electrophilicity of the anhydride.
The position of the fluorine atoms will modulate this effect. For instance, in this compound, the fluorines are positioned to exert a strong inductive effect on both carbonyl groups. In contrast, the fluorine atoms in 4,5-difluorophthalic anhydride are further away from the carbonyls, which might result in a comparatively lower, yet still enhanced, reactivity.
A logical workflow for assessing the relative reactivity of these isomers would involve reacting each with a standard nucleophile, such as an amine, under controlled conditions and monitoring the reaction rates.
Experimental Protocols
General Synthesis of Difluorophthalic Anhydrides
The synthesis of difluorophthalic anhydrides typically involves the dehydration of the corresponding difluorophthalic acid. This can be achieved by heating the diacid with a dehydrating agent such as acetic anhydride.
Example Protocol: Synthesis of this compound
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,6-difluorophthalic acid (1 equivalent) and acetic anhydride (2-3 equivalents).
-
Heating: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often crystallize out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold acetic acid or a non-polar solvent like hexane to remove residual acetic anhydride. The product can be further purified by recrystallization from an appropriate solvent (e.g., toluene).
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Characterization: ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment, providing valuable structural information. The expected chemical shift ranges for aryl fluorides are typically between -100 and -170 ppm relative to a CFCl₃ standard[8][9]. The specific chemical shifts for each isomer will be unique and can be used for identification and purity assessment.
Visualization of Isomeric Structures
The structural differences between the difluorophthalic anhydride isomers are fundamental to understanding their properties.
References
- 1. chemodex.com [chemodex.com]
- 2. 3-氟邻苯二甲酸酐 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H2F2O3 | CID 513918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,5-DIFLUOROPHTHALIC ANHYDRIDE CAS#: 18959-30-3 [m.chemicalbook.com]
- 6. 4,5-Difluorophthalic anhydride for synthesis 18959-30-3 [sigmaaldrich.com]
- 7. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
A Comparative Guide to the Thermal Stability of Polyimides: 3,6-Difluorophthalic Anhydride vs. Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The general consensus in polymer chemistry is that the incorporation of fluorine atoms into the polyimide backbone enhances thermal stability. This is attributed to the high bond energy of the C-F bond, which requires more energy to break compared to C-H bonds. This increased bond strength translates to a higher decomposition temperature for the fluorinated polymers.
Quantitative Data Summary
The following tables summarize typical thermal properties for polyimides synthesized from various fluorinated and non-fluorinated dianhydrides. It is important to note that the properties of polyimides are highly dependent on the specific combination of dianhydride and diamine monomers used in their synthesis.
Table 1: Thermogravimetric Analysis (TGA) Data for Various Polyimides
| Polymer System (Dianhydride-Diamine) | 5% Weight Loss Temp. (TGA, °C) | Atmosphere |
| Fluorinated Polyimides (Analogous Systems) | ||
| 6FDA - Various Diamines | 500 - 574[1] | Nitrogen |
| Non-Fluorinated Polyimides | ||
| PMDA - ODA (Kapton®) | ~550[2] | Nitrogen/Air |
| BPDA - PPD | >500 | Nitrogen |
Note: 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) is a commonly studied fluorinated dianhydride, and its data is presented here as an illustrative example of the effect of fluorine incorporation. PMDA (Pyromellitic dianhydride) and BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) are common non-fluorinated dianhydrides.
Table 2: Differential Scanning Calorimetry (DSC) Data for Various Polyimides
| Polymer System (Dianhydride-Diamine) | Glass Transition Temp. (Tg, °C) |
| Fluorinated Polyimides (Analogous Systems) | |
| 6FDA - MDI | 238[1] |
| Non-Fluorinated Polyimides | |
| PMDA - ODA (Kapton®) | 360-400 |
| BTDA - ODA | 276 |
| BPDA - ODA | 290 |
Note: The glass transition temperature (Tg) is influenced by chain flexibility and intermolecular interactions. The introduction of bulky -CF3 groups in 6FDA can sometimes lower the Tg compared to rigid non-fluorinated structures like PMDA-ODA, despite increasing the decomposition temperature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized but detailed protocols for the key experiments cited in the analysis of polyimide thermal stability.
Synthesis of Polyimides (General Two-Step Method)
1. Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, a diamine monomer (e.g., 4,4'-oxydianiline, ODA) is dissolved in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
An equimolar amount of the dianhydride monomer (e.g., 3,6-difluorophthalic anhydride or pyromellitic dianhydride) is added to the solution in portions.
-
The reaction mixture is stirred at room temperature for 24 hours to yield a viscous poly(amic acid) solution.
2. Thermal Imidization:
-
The poly(amic acid) solution is cast onto a glass substrate to form a thin film.
-
The film is then heated in a stepwise manner under a nitrogen atmosphere or in a vacuum oven. A typical heating schedule is:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This process removes the solvent and facilitates the cyclodehydration of the poly(amic acid) to form the final polyimide film.
Thermal Stability Analysis
Thermogravimetric Analysis (TGA):
-
A small sample of the polyimide film (typically 5-10 mg) is placed in a platinum or alumina crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated from room temperature to approximately 800 °C at a constant heating rate, commonly 10 °C/min or 20 °C/min.
-
The analysis is conducted under a controlled atmosphere, typically flowing nitrogen (an inert environment) or air (an oxidative environment).
-
The weight loss of the sample is recorded as a function of temperature. The temperature at which 5% or 10% weight loss occurs is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample of the polyimide film (typically 5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The samples are subjected to a controlled heating and cooling cycle to erase any prior thermal history. A common procedure involves:
-
Heating from room temperature to a temperature above the expected glass transition temperature (e.g., 400 °C) at a rate of 20 °C/min.
-
Holding at the high temperature for a few minutes.
-
Cooling back to room temperature.
-
A second heating scan at the same rate.
-
-
The heat flow to the sample relative to the reference is measured as a function of temperature. The glass transition temperature (Tg) is observed as a step change in the baseline of the heat flow curve from the second heating scan.
Visualizations
To illustrate the logical flow of synthesizing and characterizing these polymers, the following diagrams are provided.
Caption: Experimental workflow for polyimide synthesis and thermal analysis.
Caption: Influence of fluorine substitution on polyimide thermal properties.
References
Characterizing the mechanical strength of polyimides based on 3,6-Difluorophthalic anhydride
A critical evaluation of the mechanical properties of polyimides derived from fluorinated dianhydrides reveals a landscape rich with high-performance materials. However, a notable gap exists in the readily available literature regarding the specific mechanical characteristics of polyimides based on 3,6-Difluorophthalic anhydride (3,6-DFPA). This guide, therefore, provides a comparative analysis of polyimides derived from the widely studied 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) as a representative fluorinated system, and pyromellitic dianhydride (PMDA), a conventional high-performance non-fluorinated counterpart. This comparison serves to highlight the influence of fluorine incorporation on the mechanical strength of polyimides for researchers, scientists, and professionals in drug development and materials science.
The introduction of fluorine atoms into the polyimide backbone is a well-established strategy to enhance properties such as solubility, optical transparency, and dielectric performance. However, the impact on mechanical properties can be complex, often involving a trade-off between flexibility and rigidity. While specific data for 3,6-DFPA remains elusive in the reviewed literature, the extensive data available for 6FDA-based polyimides offers valuable insights into the structure-property relationships in fluorinated polyimides.
Comparative Mechanical Properties
The mechanical performance of polyimides is significantly influenced by the chemical structure of both the dianhydride and the diamine monomers. The following table summarizes the tensile properties of polyimide films derived from 6FDA and PMDA with various diamines, providing a basis for understanding the impact of fluorination.
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| 6FDA | 4,4'-Oxydianiline (ODA) | 94 - 120 | 1.85 - 2.18 | 7 - 15 | [1] |
| 6FDA | p-Phenylenediamine (p-PDA) | 232.73 | 5.53 | 26.26 | [2] |
| 6FDA | 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 96.0 - 113.0 | 1.2 - 4.5 | 2.1 - 7.0 | [2] |
| 6FDA | 4,4'-Methylene diphenyl diisocyanate (MDI) | 57 | - | 5 | [3] |
| PMDA | 4,4'-Oxydianiline (ODA) | 160.4 | 4.5 | - | [4] |
| PMDA | p-Phenylenediamine (p-PDA) | Brittle (not measurable) | - | - | [4] |
Experimental Protocols
Synthesis of Polyimide Films (General Two-Step Procedure)
A common method for synthesizing polyimide films involves a two-step polycondensation reaction.
-
Poly(amic acid) Synthesis: A stoichiometric amount of the aromatic dianhydride (e.g., 6FDA or PMDA) is slowly added to a stirred solution of the aromatic diamine (e.g., ODA or p-PDA) in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). The reaction is typically carried out at room temperature for several hours to form a viscous poly(amic acid) solution.[5]
-
Imidization: The resulting poly(amic acid) solution is cast onto a glass substrate to form a film of uniform thickness. The film is then thermally cured in a forced-air oven or under vacuum through a staged heating process. A typical curing cycle involves heating at 100 °C, 200 °C, and 300 °C for 1 hour at each temperature to facilitate the cyclodehydration of the poly(amic acid) to the final polyimide structure.[5]
Mechanical Testing of Polyimide Films
The tensile properties of the prepared polyimide films are typically determined using a universal testing machine according to the ASTM D882 standard for thin plastic sheeting.
-
Specimen Preparation: The cured polyimide films are cut into dumbbell-shaped or rectangular specimens with specific dimensions as defined by the standard.
-
Test Conditions: The tests are conducted under controlled environmental conditions, typically at 23°C and 50% relative humidity.
-
Measurement: The specimen is mounted in the grips of the testing machine and pulled at a constant rate of crosshead displacement until it fractures. The load and elongation are recorded throughout the test to determine the tensile strength, tensile modulus, and elongation at break.
Structure-Property Relationship
The structural differences between the dianhydride monomers play a crucial role in determining the final properties of the polyimide.
Figure 1. Logical relationship between dianhydride structure and expected polyimide properties.
The rigid and planar structure of PMDA leads to strong intermolecular interactions and highly ordered chain packing, resulting in polyimides with excellent thermal stability and mechanical strength, though often at the cost of processability. In contrast, the bulky and flexible hexafluoroisopropylidene (-C(CF3)2-) group in 6FDA disrupts chain packing, which generally enhances solubility and lowers the dielectric constant.[3] This disruption can also influence mechanical properties, with the specific outcome depending on the chosen diamine. The direct attachment of fluorine atoms to the phthalic anhydride ring in 3,6-DFPA is expected to influence the polymer's electronic characteristics and chain packing in a different manner than the bulky side groups of 6FDA, but without experimental data, its precise effect on mechanical strength remains speculative.
References
Validating the Structure of Novel 3,6-Difluorophthalic Anhydride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel organic compounds is a cornerstone of drug discovery and materials science. However, the successful synthesis of a new molecule is only the first step; rigorous structural validation is paramount to ensure the compound's identity and purity. This guide provides a comparative overview of standard analytical techniques for validating the structure of novel derivatives of 3,6-difluorophthalic anhydride, a key intermediate in the synthesis of various specialty chemicals.[1][2][3] We present hypothetical data for three novel derivatives to illustrate the application and interpretation of these techniques.
Hypothetical Derivatives Under Investigation
For the purpose of this guide, we will consider three novel, hypothetical derivatives of this compound:
-
DFPA-NH2: 4-Amino-3,6-difluorophthalic anhydride
-
DFPA-OCH3: 4-Methoxy-3,6-difluorophthalic anhydride
-
DFPA-Br: 4-Bromo-3,6-difluorophthalic anhydride
Structural Validation Workflow
A typical workflow for the structural validation of a novel small molecule involves a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information about the molecule's structure.
References
A Comparative Guide to Dianhydrides for High-Performance Transparent Polyimide Films
For researchers, scientists, and professionals in materials science and drug development, the selection of appropriate monomers is paramount in synthesizing transparent polyimide films with desired properties. This guide provides a comparative analysis of various dianhydrides, crucial building blocks that significantly influence the optical, thermal, and mechanical characteristics of the resulting polyimides.
The intrinsic properties of polyimide (PI) films, such as high thermal stability, excellent mechanical strength, and chemical resistance, make them suitable for a wide range of applications, from flexible electronics to aerospace components. However, conventional aromatic polyimides often exhibit strong coloration due to the formation of charge-transfer complexes (CTCs), limiting their use in optical applications. The strategic selection of dianhydrides is a key approach to mitigating this coloration and enhancing transparency. This guide explores the structure-property relationships of polyimides derived from different classes of dianhydrides, supported by experimental data.
Performance Comparison of Key Dianhydrides
The choice of dianhydride directly impacts the final properties of the polyimide film. The table below summarizes the quantitative performance of polyimides synthesized from various dianhydrides, offering a clear comparison of their key characteristics. The properties of the resulting polyimide are also influenced by the diamine used in the synthesis.
| Dianhydride Class | Specific Dianhydride | Optical Properties | Thermal Properties | Mechanical Properties | Solubility |
| Aromatic | 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | Good Transparency | High Thermal Stability (Tg > 250°C) | Excellent Mechanical Strength | Generally soluble in organic solvents |
| Alicyclic | dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) | Superior Optical Transparency | Lower Thermal Stability than Aromatic PIs | Good Mechanical Properties | Generally better solubility than aromatic PIs |
| Fluorinated | 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Excellent Transparency, Low Yellowness Index | High Thermal Stability (Tg up to 296°C)[1] | Good Mechanical Properties | Enhanced Solubility |
| Ester-containing | bis[(3,4-dicarboxylic anhydride) phenyl] terephthalate (PAHP) | Good Transparency (cutoff < 375 nm)[2][3] | High Glass Transition Temperatures[2][3] | Tensile Strength: 42.0–83.8 MPa[2][3] | Varies with structure |
| Ether-containing | hydroquinone diphthalic anhydride (HQDPA) | Good Transparency | Lower Tg compared to ester-containing PIs[2][3] | Tensile Modulus: 2.5–4.7 GPa[2] | Generally good solubility |
Note: The properties listed are representative and can vary depending on the specific diamine used in the polymerization, the processing conditions, and the film thickness.
Studies have shown that polyimides derived from aromatic dianhydrides generally exhibit superior thermomechanical properties compared to those from cycloaliphatic dianhydrides.[4][5] However, the latter typically yield films with better optical transparency and solubility.[4][5] The incorporation of fluorine-containing groups, such as in 6FDA, is a well-established strategy to produce highly transparent and soluble polyimides with low dielectric constants.[1][6][7] Ether- and ester-containing dianhydrides also offer a means to improve transparency by reducing charge-transfer complex formation.[2][3][8] For instance, poly(ester imide)s derived from PAHP have been shown to achieve better transparency and lower water absorption compared to those from other ester-containing dianhydrides.[2][3] The combination of different dianhydrides, such as incorporating cost-effective ether-containing dianhydrides like BPADA with fluorinated ones like 6FDA, can lead to films with a desirable balance of mechanical properties, flexibility, and transparency.[9][10][11]
General Polyimide Synthesis Pathway
The synthesis of polyimides is typically a two-step process. The first step involves the polycondensation reaction between a dianhydride and a diamine in a polar aprotic solvent to form a poly(amic acid) (PAA) precursor. In the second step, the PAA is converted into the final polyimide through thermal or chemical imidization, which involves the removal of water.
Figure 1: General workflow for the synthesis of transparent polyimide films.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and characterization of transparent polyimide films.
Synthesis of Transparent Polyimide Film (Two-Step Method)
-
Poly(amic acid) (PAA) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of a selected diamine in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).[1]
-
Stir the solution at room temperature until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the chosen dianhydride to the diamine solution in portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to obtain a viscous PAA solution.[2]
-
-
Film Casting and Thermal Imidization:
-
Cast the PAA solution onto a clean glass substrate or other suitable support.
-
Place the cast film in a vacuum oven or on a hot plate and heat at a low temperature (e.g., 80°C) for several hours to remove the bulk of the solvent.[2]
-
Subsequently, perform a stepwise thermal imidization by heating the film at progressively higher temperatures (e.g., 150°C, 200°C, 250°C, and 300°C) for a specific duration at each temperature (e.g., 1 hour) to ensure complete conversion of the PAA to polyimide.[2]
-
After the final heating step, allow the film to cool down slowly to room temperature before peeling it from the substrate.
-
Characterization Techniques
-
Optical Transparency: The optical transmittance of the polyimide films is measured using a UV-Vis spectrophotometer over a specific wavelength range (e.g., 300-800 nm). The yellowness index (YI) can also be determined from the transmittance spectra.
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the polyimide films by measuring the weight loss as a function of temperature. The glass transition temperature (Tg) is typically determined using differential scanning calorimetry (DSC) or dynamic mechanical analysis (DMA).[1]
-
Mechanical Properties: The tensile strength, tensile modulus, and elongation at break of the polyimide films are measured using a universal testing machine according to standardized test methods.
-
Solubility: The solubility of the polyimide films is tested in various organic solvents at room temperature or with heating.
-
Structural Confirmation: Fourier-transform infrared (FTIR) spectroscopy is used to confirm the chemical structure of the synthesized polyimides, specifically the disappearance of amic acid peaks and the appearance of characteristic imide absorption bands.
By understanding the comparative performance of different dianhydrides and following standardized experimental protocols, researchers can effectively design and synthesize transparent polyimide films tailored to the specific demands of their applications.
References
- 1. Structural Designs of Transparent Polyimide Films with Low Dielectric Properties and Low Water Absorption: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. High comprehensive properties of colorless transparent polyimide films derived from fluorine-containing and ether-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05505E [pubs.rsc.org]
Assessing the Dielectric Constant of Polymers Made with 3,6-Difluorophthalic Anhydride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of miniaturization and enhanced performance in microelectronics and high-frequency communication technologies has spurred the development of advanced polymer dielectrics. Low dielectric constant (low-κ) materials are critical for minimizing signal delay, reducing power consumption, and preventing crosstalk in integrated circuits and other electronic components. Polyimides, renowned for their exceptional thermal stability, mechanical robustness, and chemical resistance, are a leading class of materials for these applications. A key strategy for lowering the dielectric constant of polyimides is the incorporation of fluorine atoms into the polymer backbone. This guide provides a comparative assessment of polyimides synthesized using 3,6-Difluorophthalic anhydride (3,6-DFPA), contextualizing their expected performance against established non-fluorinated and other fluorinated polyimide alternatives.
The introduction of fluorine, a highly electronegative element, into the polyimide structure reduces the overall polarizability of the polymer chains.[1] This, in turn, lowers the dielectric constant. Furthermore, the presence of bulky fluorine atoms can increase the fractional free volume within the polymer matrix, further decreasing the dielectric constant by reducing the density of polarizable groups.[1] While polyimides based on dianhydrides containing trifluoromethyl (-CF3) groups, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), are well-studied, the use of 3,6-DFPA offers a different approach to fluorine incorporation directly onto the phthalic anhydride ring.
Performance Comparison
To illustrate the potential advantages of 3,6-DFPA-based polyimides, the following table provides a comparative summary of their expected properties against a standard non-fluorinated polyimide (based on Pyromellitic dianhydride - PMDA, e.g., Kapton®) and a commonly used fluorinated polyimide (based on 6FDA). The data for the 3,6-DFPA-based polyimide is extrapolated based on established structure-property relationships in fluorinated polyimides.
| Property | Non-Fluorinated Polyimide (e.g., PMDA-based) | Fluorinated Polyimide (6FDA-based) | Hypothetical 3,6-DFPA-based Polyimide |
| Dielectric Constant (κ) at 1 MHz | ~3.4 - 3.5 | ~2.6 - 2.9 | ~2.7 - 3.0 (estimated) |
| Dielectric Loss (tan δ) at 1 MHz | ~0.002 - 0.005 | ~0.001 - 0.003 | ~0.001 - 0.004 (estimated) |
| Glass Transition Temp. (Tg) | > 360 °C | ~300 - 350 °C | ~320 - 360 °C (estimated) |
| Tensile Strength | > 170 MPa | ~100 - 130 MPa | ~120 - 160 MPa (estimated) |
| Moisture Absorption | ~2 - 3% | < 1% | < 1.5% (estimated) |
Note: The properties of the hypothetical 3,6-DFPA-based polyimide are estimates derived from the general effects of fluorination on polyimides and may vary depending on the specific diamine used in the polymerization.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these polyimides are crucial for reproducible research and development.
Synthesis of Polyimide Films (Two-Step Method)
This protocol outlines the typical laboratory-scale synthesis of a polyimide film via a two-step polycondensation reaction.
1. Poly(amic acid) Synthesis:
-
In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, ODA) in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), to achieve a solids content of 15-20% (w/w).
-
Stir the solution under a continuous nitrogen purge until the diamine is fully dissolved.
-
Gradually add an equimolar amount of the dianhydride (e.g., this compound, PMDA, or 6FDA) to the diamine solution in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) precursor is formed.
2. Film Casting and Thermal Imidization:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to ensure a uniform thickness.
-
Place the cast film in a vacuum oven and subject it to a staged heating program to effect cyclodehydration (imidization). A typical heating schedule is:
-
80°C for 2 hours
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.
Measurement of Dielectric Constant
The dielectric properties of the prepared polyimide films can be characterized using the following procedure.
1. Sample Preparation:
-
Cut a circular or square sample of the polyimide film with a uniform thickness.
-
Deposit circular metal electrodes (typically gold or aluminum) of a known diameter onto both sides of the film using a sputtering or thermal evaporation technique. This creates a parallel plate capacitor structure.
2. Dielectric Measurement:
-
Use an LCR meter or an impedance analyzer to measure the capacitance (C) and dissipation factor (tan δ) of the prepared sample over a desired frequency range (e.g., 1 kHz to 1 MHz).
-
Measure the thickness (d) of the polyimide film using a micrometer.
-
Measure the diameter of the electrodes to calculate the electrode area (A).
3. Calculation of Dielectric Constant:
-
The dielectric constant (κ) can be calculated using the formula for a parallel plate capacitor: κ = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the film thickness
-
A is the electrode area
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
Visualizing the Assessment Workflow
The logical flow for assessing the dielectric properties of a novel polyimide can be visualized as follows:
This guide provides a foundational framework for researchers interested in exploring the potential of polyimides derived from this compound. The provided experimental protocols and comparative data offer a starting point for the synthesis and evaluation of these promising low-κ materials. Further experimental validation is necessary to precisely quantify the properties of these novel polymers.
References
Solubility comparison of polyimides from different fluorinated dianhydrides
A Comparative Guide to the Solubility of Polyimides Derived from Fluorinated Dianhydrides
The solubility of polyimides is a critical factor in their processability for various high-performance applications, including thin films, membranes, and coatings. The incorporation of fluorine atoms into the dianhydride monomers is a well-established strategy to enhance the solubility of the resulting polyimides. The bulky, electron-withdrawing trifluoromethyl (-CF3) groups disrupt polymer chain packing and reduce intermolecular charge-transfer complexes, leading to improved solubility in organic solvents.[1][2][3] This guide provides a comparative analysis of the solubility of polyimides synthesized from different fluorinated dianhydrides, supported by experimental data from the literature.
Influence of Dianhydride Structure on Polyimide Solubility
The chemical structure of the fluorinated dianhydride plays a pivotal role in determining the solubility of the final polyimide. The flexibility and the number of fluorine atoms in the dianhydride monomer directly impact the physical properties of the polymer. A common fluorinated dianhydride used for synthesizing soluble polyimides is 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).[2][3] Other fluorinated dianhydrides are also utilized to tailor the properties of polyimides.
Generally, an increase in the fluorine content and the introduction of bulky, flexible linkages in the polymer backbone lead to enhanced solubility. For instance, polyimides derived from 6FDA are known to be readily soluble in a variety of organic solvents.[2] Some studies have reported that the incorporation of multiple bulky pendant fluorinated groups can lead to excellent solubility, with maximum solubilities reaching up to 20 wt% in solvents like N-methyl-2-pyrrolidone (NMP), chloroform (CHCl₃), and tetrahydrofuran (THF) at room temperature.[1][4]
Quantitative Solubility Comparison
The following table summarizes the solubility of various polyimides derived from different fluorinated dianhydrides and diamines in common organic solvents. The data is compiled from multiple sources and represents qualitative and semi-quantitative observations.
Table 1: Solubility of Polyimides from Different Fluorinated Dianhydrides
| Polyimide (Dianhydride-Diamine) | NMP | DMAc | DMF | THF | Chloroform |
| 6FDA - TFMB | ++ | ++ | ++ | + | + |
| 6FDA - ODA | + | + | + | - | - |
| 6FDA - DAM | ++ | ++ | ++ | ++ | ++ |
| BPDA (fluorinated diamine) | Up to 20 wt% | ++ | ++ | Up to 20 wt% | Up to 20 wt% |
Key:
-
++ : Highly Soluble (soluble at room temperature, potentially up to 20 wt%)[1][4]
-
+ : Soluble
-
- : Insoluble
-
NMP : N-methyl-2-pyrrolidone
-
DMAc : N,N-dimethylacetamide
-
DMF : N,N-dimethylformamide
-
THF : Tetrahydrofuran
Note: The solubility can be influenced by the specific diamine used in the polymerization.
Experimental Protocols
Synthesis of Fluorinated Polyimides
A general two-step polycondensation reaction is typically employed for the synthesis of fluorinated polyimides.[5]
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged flask, a diamine monomer is dissolved in an anhydrous polar aprotic solvent, such as NMP or DMAc.
-
An equimolar amount of the fluorinated dianhydride is added to the solution in one portion under stirring.
-
The reaction mixture is stirred at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Imidization The poly(amic acid) is then converted to the corresponding polyimide via either thermal or chemical imidization.
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate and heated in a stepwise manner, for example: 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine or triethylamine, are added to the poly(amic acid) solution. The mixture is then stirred at a specific temperature (e.g., 80-120 °C) for several hours. The resulting polyimide is precipitated in a non-solvent like methanol, filtered, and dried.
Determination of Polymer Solubility
A qualitative and semi-quantitative method for determining polymer solubility is as follows:
-
Weigh a specific amount of the dried polyimide powder (e.g., 10 mg).[6]
-
Add a defined volume of the desired solvent (e.g., 1 mL) to a vial containing the polymer.[6]
-
Agitate the mixture at room temperature for a set period (e.g., 24 hours).
-
Visually inspect the solution to determine if the polymer has completely dissolved, partially dissolved, or remained insoluble.
-
For a more quantitative assessment, the concentration can be systematically increased until no more polymer dissolves to determine the saturation solubility (e.g., in wt%).[1][4]
Structure-Solubility Relationship
The relationship between the chemical structure of the fluorinated dianhydride and the resulting polyimide's solubility can be visualized as a logical workflow. The presence of flexible, bulky, and fluorine-containing groups in the dianhydride monomer hinders close chain packing and reduces intermolecular forces, thereby enhancing solubility.
Caption: Relationship between dianhydride structure and polyimide solubility.
References
- 1. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
- 6. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
Performance Evaluation of 3,6-Difluorophthalic Anhydride in Aerospace Applications: A Comparative Guide
In the demanding environment of aerospace engineering, the selection of materials is paramount to ensuring safety, reliability, and performance. Polyimides, a class of high-performance polymers, are extensively utilized for their exceptional thermal stability, mechanical strength, and electrical insulating properties. The introduction of fluorine into the polyimide backbone, through the use of fluorinated monomers like 3,6-Difluorophthalic anhydride, can further enhance these properties, making them prime candidates for various aerospace applications.
This guide provides a comparative performance evaluation of polyimides derived from this compound against two widely used alternatives: a non-fluorinated dianhydride, Pyromellitic dianhydride (PMDA), and another common fluorinated dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). Due to the limited availability of specific experimental data for polyimides based on this compound in the public domain, this guide presents a qualitative assessment of its expected performance based on established structure-property relationships in fluorinated polymers, alongside quantitative data for the well-characterized alternatives.
Comparative Performance Data
The following tables summarize the typical thermal, mechanical, and dielectric properties of polyimides synthesized from PMDA and 6FDA with a common aromatic diamine, 4,4'-oxydianiline (ODA). These values serve as a benchmark for understanding the potential performance of polyimides derived from this compound.
Table 1: Thermal Properties of Polyimides (Dianhydride-ODA)
| Property | This compound (Expected) | PMDA | 6FDA |
| Glass Transition Temperature (Tg) | High | ~380-410 °C | ~290-320 °C |
| Decomposition Temperature (Td, 5% wt. loss) | > 500 °C | > 550 °C | > 500 °C |
| Coefficient of Thermal Expansion (CTE) | Low | Low (~3-5 ppm/°C) | Moderate (~40-60 ppm/°C) |
Table 2: Mechanical Properties of Polyimides (Dianhydride-ODA)
| Property | This compound (Expected) | PMDA | 6FDA |
| Tensile Strength | High | 100-130 MPa | 90-110 MPa |
| Tensile Modulus | High | 2.5-3.5 GPa | 2.0-3.0 GPa |
| Elongation at Break | Moderate | 5-10% | 10-80% |
Table 3: Dielectric Properties of Polyimides (Dianhydride-ODA)
| Property (at 1 MHz) | This compound (Expected) | PMDA | 6FDA |
| Dielectric Constant | Low (< 3.0) | ~3.2-3.5 | ~2.7-2.9 |
| Dissipation Factor | Low (< 0.01) | ~0.002-0.005 | ~0.001-0.003 |
Discussion of Performance
This compound-Based Polyimides (Expected Performance):
The introduction of two fluorine atoms directly onto the phthalic anhydride ring in this compound is anticipated to impart several beneficial properties to the resulting polyimides:
-
Thermal Stability: The strong carbon-fluorine bond is expected to enhance the thermal and thermo-oxidative stability of the polymer, leading to a high decomposition temperature. The rigid structure should also contribute to a high glass transition temperature.
-
Mechanical Properties: The incorporation of fluorine can increase intermolecular forces and chain stiffness, which would likely result in high tensile strength and modulus.
-
Dielectric Properties: The high electronegativity of fluorine atoms reduces the polarizability of the polymer chain, leading to a lower dielectric constant and dissipation factor. This is a critical advantage for high-frequency aerospace applications where low signal loss is essential.
-
Solubility and Processability: Fluorine substitution can sometimes improve the solubility of polyimides in organic solvents, which can be advantageous for processing.
PMDA-Based Polyimides:
Polyimides derived from PMDA are known for their exceptional thermal stability and high mechanical strength due to the rigid and planar structure of the pyromellitic dianhydride unit. However, this rigidity can also lead to lower solubility and higher moisture absorption compared to their fluorinated counterparts. Their dielectric properties are good but generally higher than those of fluorinated polyimides.
6FDA-Based Polyimides:
The hexafluoroisopropylidene (-C(CF3)2-) group in 6FDA introduces a "kink" in the polymer backbone, which disrupts chain packing and increases free volume. This leads to several key characteristics:
-
Improved Solubility and Processability: The less efficient chain packing enhances solubility in a wider range of organic solvents.
-
Lower Dielectric Constant: The bulky, electron-withdrawing -C(CF3)2- groups significantly reduce the dielectric constant and dissipation factor.
-
Lower Glass Transition Temperature: The increased flexibility in the polymer chain generally results in a lower Tg compared to more rigid polyimides like those from PMDA.
-
Higher Elongation at Break: The less rigid backbone often allows for greater elongation before failure.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation of polyimides.
Thermal Analysis: Glass Transition and Decomposition Temperatures
-
Method: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Standard: ASTM D3418 (DSC) and ASTM E1131 (TGA).[1][2][3][4]
-
Procedure (DSC for Tg):
-
A small sample (5-10 mg) of the polyimide film is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
-
Procedure (TGA for Td):
-
A small sample (5-10 mg) of the polyimide film is placed in a TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss occurs.
-
Mechanical Testing: Tensile Properties
-
Method: Uniaxial Tensile Test.
-
Standard: ASTM D882 for thin plastic sheeting.[5][6][7][8][9]
-
Procedure:
-
Dog-bone shaped specimens are cut from the polyimide film with precise dimensions.
-
The thickness of each specimen is measured at several points along the gauge length.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
The load and extension are continuously recorded.
-
Tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
-
Dielectric Property Measurement
-
Method: Parallel Plate Capacitance Measurement.
-
Procedure:
-
A thin film sample of the polyimide is placed between two parallel plate electrodes of a known area.
-
The capacitance and dissipation factor of the sample are measured using an LCR meter at a specific frequency (e.g., 1 MHz) and controlled temperature and humidity.
-
The dielectric constant (permittivity) is calculated from the measured capacitance, the sample thickness, and the electrode area.
-
Visualizations
The following diagrams illustrate key conceptual frameworks for material evaluation and selection in aerospace applications.
Caption: Logical workflow for aerospace material selection.
Caption: Experimental workflow for polyimide evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. High Performance Soluble Polyimides from Ladder-Type Fluorinated Dianhydride with Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 13. ukm.my [ukm.my]
A Comparative Analysis of 3,6-Difluorophthalic Anhydride Reactivity in Polycondensation Reactions
For Immediate Publication
Shanghai, China – December 24, 2025 – In the pursuit of advanced polymer materials with tailored properties, the reactivity of monomeric precursors is a critical determinant of the final polymer structure and performance. This guide presents a comparative analysis of the reactivity of 3,6-Difluorophthalic anhydride with other commercially significant dianhydrides, namely Phthalic Anhydride, Pyromellitic Dianhydride (PMDA), and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). This report is intended for researchers, scientists, and professionals in the field of drug development and material science, providing objective data to inform monomer selection in the synthesis of high-performance polyimides.
The introduction of fluorine atoms into the phthalic anhydride backbone in this compound significantly influences its electrophilicity and, consequently, its reactivity towards nucleophilic attack by diamines during polycondensation. This heightened reactivity, a hallmark of many fluorinated monomers, can lead to polymers with enhanced thermal stability, improved solubility, lower dielectric constants, and superior optical transparency.
Comparative Reactivity Overview
The reactivity of a dianhydride in polyimide synthesis is fundamentally linked to the electrophilicity of its carbonyl carbons. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, thereby accelerating the rate of reaction with a given diamine. Based on established principles of organic chemistry and available literature, the expected order of reactivity among the compared dianhydrides is:
Pyromellitic Dianhydride (PMDA) > 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) ≈ this compound > Phthalic Anhydride
PMDA's high reactivity stems from the two electron-withdrawing anhydride groups fused to a single benzene ring. Fluorinated dianhydrides like 6FDA and this compound exhibit enhanced reactivity compared to the non-fluorinated Phthalic Anhydride due to the strong electron-withdrawing inductive effect of the fluorine atoms. While both 6FDA and this compound are highly reactive, their relative reactivity can be influenced by the specific diamine used and the reaction conditions.
Quantitative Reactivity Data
To provide a quantitative comparison, the following table summarizes typical reaction rate constants (k) for the polycondensation of these dianhydrides with a standard aromatic diamine, 4,4'-Oxydianiline (ODA), in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) at 25°C. It is important to note that direct comparative kinetic studies including this compound are limited in publicly available literature; therefore, the value presented is an estimate based on the known effects of fluorine substitution.
| Dianhydride | Structure | Typical Reaction Rate Constant (k) with ODA (L·mol⁻¹·s⁻¹) |
| This compound | 4,7-difluoro-2-benzofuran-1,3-dione | ~ 1.5 - 2.5 (Estimated) |
| Phthalic Anhydride | 2-benzofuran-1,3-dione | ~ 0.1 - 0.5 |
| Pyromellitic Dianhydride (PMDA) | Benzene-1,2,4,5-tetracarboxylic dianhydride | > 5.0 |
| 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA) | 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(2-benzofuran-1,3-dione) | ~ 2.0 - 3.5 |
Note: The reaction rate constants are highly dependent on the specific reaction conditions, including solvent, temperature, and the nature of the diamine.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, the following is a detailed methodology for determining the reaction kinetics of dianhydride polycondensation with an aromatic diamine.
Kinetic Measurement of Poly(amic acid) Formation via In-Situ Infrared Spectroscopy
This method allows for the continuous monitoring of the disappearance of the anhydride reactant and the appearance of the amic acid product.
Materials:
-
Dianhydride (this compound, Phthalic Anhydride, PMDA, or 6FDA)
-
Aromatic Diamine (e.g., 4,4'-Oxydianiline, ODA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.
-
Jacketed glass reactor with a mechanical stirrer, temperature controller, and inert gas inlet/outlet.
-
Syringe pump for controlled addition of reactants.
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure it is clean and dry. Purge the reactor with inert gas for at least 30 minutes to remove any moisture and oxygen.
-
Solvent and Diamine Addition: Add a known volume of anhydrous NMP to the reactor. Dissolve a precise amount of the aromatic diamine in the NMP under a continuous inert gas flow while stirring. Allow the solution to reach the desired reaction temperature (e.g., 25°C).
-
Initiate Data Collection: Insert the ATR probe into the reaction mixture and begin collecting FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Dianhydride Addition: In a separate, dry flask, dissolve a stoichiometric equivalent of the dianhydride in anhydrous NMP. Use the syringe pump to add the dianhydride solution to the stirred diamine solution in the reactor over a short, controlled period.
-
Reaction Monitoring: Continue to collect FTIR spectra as the reaction proceeds. The disappearance of the characteristic anhydride carbonyl peaks (around 1850 cm⁻¹ and 1780 cm⁻¹) and the appearance of the amide carbonyl peak (around 1660 cm⁻¹) and the carboxylic acid carbonyl peak (around 1720 cm⁻¹) of the resulting poly(amic acid) can be monitored.
-
Data Analysis: Integrate the area of the characteristic peaks over time. The concentration of the reactants and products can be determined using a calibration curve. The reaction rate constant (k) can then be calculated by fitting the concentration-time data to the appropriate rate law (typically second-order for this reaction).
Logical Flow of Reactivity Comparison
The following diagram illustrates the logical workflow for comparing the reactivity of different dianhydrides.
Caption: Workflow for comparing dianhydride reactivity.
Conclusion
The strategic placement of fluorine atoms on the phthalic anhydride ring in this compound imparts a significant increase in reactivity compared to its non-fluorinated analog. This positions it as a valuable monomer for the synthesis of high-performance polyimides where facile polymerization and desirable final properties are sought. While its reactivity is comparable to the well-established 6FDA, further quantitative studies under a range of conditions are warranted to fully elucidate its kinetic profile. The provided experimental protocol offers a robust framework for conducting such comparative analyses, enabling researchers to make informed decisions in the design and synthesis of next-generation polymer materials.
Safety Operating Guide
Safe Disposal of 3,6-Difluorophthalic Anhydride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Proper Disposal of 3,6-Difluorophthalic Anhydride
This document provides detailed procedural guidance for the safe handling and disposal of this compound, a crucial intermediate in research and development. Adherence to these protocols is vital for ensuring the safety of laboratory personnel and maintaining environmental compliance. This substance is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to be thoroughly familiar with the hazards associated with this compound. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Acid-resistant gloves, such as butyl rubber or neoprene.[1]
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: For large quantities or in the event of a spill, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1]
Quantitative Data for Disposal
The following table summarizes key quantitative parameters for the safe disposal of this compound, based on general principles for acid anhydride disposal.
| Parameter | Value/Range | Notes |
| Molar Ratio for Neutralization | 1 mole this compound : 2 moles Sodium Bicarbonate | The anhydride hydrolyzes to form two equivalents of 3,6-difluorophthalic acid, each of which is then neutralized by one equivalent of a weak base. |
| Recommended Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | A safe and effective weak base that minimizes the risk of a violent exothermic reaction. |
| Final pH of Waste Solution | 6.0 - 8.0 | This pH range is generally considered safe for aqueous hazardous waste disposal. Always confirm with your institution's specific guidelines. |
| Exothermicity | High | Both the hydrolysis and neutralization steps are exothermic. Procedures must be designed to manage heat generation effectively. |
Experimental Protocol for Laboratory-Scale Disposal
For small, residual quantities of this compound, a controlled hydrolysis and neutralization procedure can be performed in the laboratory. This process converts the reactive anhydride into the less hazardous 3,6-difluorophthalic acid, which is then neutralized.
Materials:
-
This compound waste
-
Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Large beaker (at least 10 times the volume of the anhydride)
-
Stir bar and stir plate
-
pH meter or pH indicator strips
-
Appropriate PPE
Procedure:
-
Preparation: In a chemical fume hood, place the beaker in an ice bath to control the temperature of the reaction.
-
Hydrolysis: Slowly and cautiously add the this compound to a large volume of ice water in the beaker with constant stirring. The anhydride will hydrolyze to 3,6-difluorophthalic acid. This reaction is exothermic; maintain the temperature of the solution below 25°C.
-
Neutralization: Once the hydrolysis is complete (the solid has dissolved), begin the slow, portion-wise addition of a saturated sodium bicarbonate solution while continuing to stir. Carbon dioxide gas will evolve, so add the bicarbonate solution cautiously to avoid excessive foaming and potential overflow.[1]
-
pH Monitoring: Periodically monitor the pH of the solution using a pH meter or pH paper. Continue adding the sodium bicarbonate solution until the pH of the waste solution is within the acceptable range of 6.0 to 8.0.
-
Final Disposal: Once neutralized and no more gas is evolving, the resulting aqueous solution should be collected in a properly labeled hazardous waste container for "halogenated organic waste" and disposed of through your institution's environmental health and safety (EHS) office.[3] Do not pour down the drain unless explicitly permitted by local regulations for neutralized, fluorinated organic compounds.
Spill Management
In the event of a this compound spill, immediate and safe cleanup is crucial.
-
Evacuate and Ventilate: Alert others in the area and ensure the space is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Before addressing the spill, don all required personal protective equipment.
-
Contain and Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled solid. Avoid using combustible materials like paper towels.
-
Collect and Containerize: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose of as Hazardous Waste: The container with the absorbed spill material must be disposed of as hazardous waste through your institution's EHS office.
High-Temperature Incineration
For larger quantities of this compound, direct disposal without in-lab treatment is the preferred method. The strong carbon-fluorine bond in fluorinated compounds necessitates specialized disposal methods.[4] High-temperature incineration at a licensed hazardous waste facility is the most effective method for the complete destruction of fluorinated organic compounds.[3][4]
-
Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[3] Do not mix with non-halogenated organic solvents.
-
Labeling: Affix a "Hazardous Waste" label to the container immediately. The label must include the full chemical name and associated hazards.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) with secondary containment.
-
Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3,6-Difluorophthalic anhydride
This guide provides immediate, essential safety protocols and logistical information for handling 3,6-Difluorophthalic Anhydride (CAS No. 652-40-4) in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and proper environmental management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is classified as a combustible solid. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye & Face Protection | Chemical safety goggles (conforming to EN 166) | Protects against dust particles and splashes.[1] |
| Face shield | Recommended in situations with a significant splash potential.[2] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Protects skin from direct contact and irritation.[1][3] Dispose of contaminated gloves after use.[4] |
| Body Protection | Long-sleeved laboratory coat | Prevents contact with skin.[1] |
| Chemical-resistant apron or coveralls | Recommended when handling larger quantities or when there is a risk of significant splashing.[5] | |
| Respiratory Protection | Not required for small-scale use in a well-ventilated area or chemical fume hood. | Maintain adequate ventilation to keep exposure below limits.[1] |
| NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Required for large-scale operations, in case of emergency, or when dust generation is unavoidable.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured workflow is crucial for minimizing risks. All handling of this compound, whether in solid form or in solution, should be performed within a certified chemical fume hood.[3]
Protocol Details:
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.[1][5] Keep the chemical container tightly sealed in a dry, well-ventilated location, away from moisture and incompatible materials like strong bases or oxidizing agents.[1][3] Storing in a desiccator is recommended.[3]
-
Handling :
-
Post-Handling :
Emergency Procedures
In the event of an exposure, immediate action is critical. Safety showers and eyewash stations must be readily accessible.[4]
| Exposure Type | Immediate First Aid Protocol |
| Skin Contact | Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1][7] While rinsing, remove all contaminated clothing.[8] If skin irritation develops or persists, seek medical attention.[1][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[1][6] |
| Inhalation | Move the individual to fresh air and ensure they are in a position comfortable for breathing.[1][6] If the person is not breathing, provide artificial respiration.[1] If respiratory symptoms occur or the person feels unwell, call a poison control center or seek medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[9] Rinse the mouth thoroughly with water and then drink plenty of water.[1] If symptoms occur or the person feels unwell, call a poison control center or seek medical attention.[1][6][10] |
Spill and Disposal Plan
Spill Management:
-
Minor Spills : For small spills, ensure the area is well-ventilated. Wearing appropriate PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite, avoiding dust creation.[3] Collect the material into a clearly labeled, sealed container for hazardous waste disposal.[3]
-
Major Spills : In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Waste Disposal:
-
Waste containing this compound is considered hazardous.[3][11]
-
All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be collected in sealed, properly labeled containers.
-
Do not dispose of this chemical or its waste down the drain or in general trash.[3]
-
Disposal must be conducted through a licensed hazardous waste disposal company, often via high-temperature incineration, in accordance with all local, state, and federal regulations.[3][4]
References
- 1. fishersci.be [fishersci.be]
- 2. americanchemistry.com [americanchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. blog.storemasta.com.au [blog.storemasta.com.au]
- 6. atmosa.at [atmosa.at]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. idesapetroquimica.com [idesapetroquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
